2,10-Dodecadiyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodeca-2,10-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMHMGNWEVHOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185590 | |
| Record name | 2,10-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31699-38-4 | |
| Record name | 2,10-Dodecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31699-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,10-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031699384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,10-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,10-Dodecadiyne: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,10-Dodecadiyne is a linear hydrocarbon featuring two internal triple bonds. This guide provides a comprehensive overview of its chemical structure, known physical properties, and a proposed synthetic pathway. Due to the limited availability of published data, this document also highlights areas where further research is required, particularly concerning spectroscopic characterization and potential biological activity. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar long-chain diynes in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound, with the empirical formula C12H18, is a twelve-carbon chain alkadiyne.[1][2] The triple bonds are located at the second and tenth positions along the chain, making it a non-conjugated diyne. The presence of these alkyne functional groups provides sites for various chemical modifications, making it a potentially useful building block in organic synthesis.
Chemical Structure:
The IUPAC name for this compound is dodeca-2,10-diyne.[3]
Molecular Structure Visualization:
Caption: Chemical structure of this compound.
Physical and Chemical Properties:
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that comprehensive experimental data for this compound is scarce in publicly available literature.
| Property | Value | Reference |
| Molecular Formula | C12H18 | [1][2] |
| Molecular Weight | 162.27 g/mol | [1] |
| CAS Number | 31699-38-4 | [1] |
| Boiling Point | 103-104 °C at 8 mmHg | [4] |
| Density | 0.839 g/cm³ (Predicted) | [5] |
| Flash Point | 83.7 °C | [5] |
| Melting Point | Not Available | [5] |
| Solubility | Not Available | |
| Refractive Index | 1.4700 |
Spectroscopic Data
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. For researchers synthesizing this compound, the following are expected characteristic signals:
-
¹H NMR: Signals corresponding to the methyl protons adjacent to the triple bonds, and multiple signals for the methylene protons in the central aliphatic chain.
-
¹³C NMR: Resonances for the sp-hybridized carbons of the alkyne groups, as well as signals for the methyl and methylene carbons.
-
IR Spectroscopy: A characteristic, though potentially weak, C≡C stretching vibration around 2200-2260 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 162.27 g/mol .
Synthesis of this compound
Proposed Synthetic Pathway:
A potential two-step synthesis starting from a commercially available dihalide and a terminal alkyne is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 31699-38-4 [amp.chemicalbook.com]
- 4. 2,10-Dodecadiino, 97 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. This compound | CAS: 31699-38-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,10-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 2,10-dodecadiyne, a non-conjugated diyne. While this document is based on established chemical principles and spectroscopic data for analogous compounds, it is intended as a predictive guide for researchers.
Introduction
This compound (C₁₂H₁₈) is a long-chain hydrocarbon featuring two internal, non-conjugated triple bonds. The linear geometry of the alkyne functional groups and the flexibility of the intervening methylene chain make such molecules interesting building blocks in organic synthesis, materials science, and medicinal chemistry. Their potential for further functionalization, such as through click chemistry, hydrogenation to the corresponding alkenes or alkanes, or polymerization, makes them versatile intermediates. This guide outlines a robust synthetic protocol and the expected analytical characterization of the target compound.
Proposed Synthesis of this compound
A viable and efficient method for the synthesis of non-conjugated diynes is the alkylation of terminal alkynes.[1][2][3][4][5][6] The proposed synthesis of this compound involves the reaction of a lithiated terminal alkyne with a suitable dihaloalkane. Specifically, the reaction of two equivalents of hex-1-yne with one equivalent of 1,2-dibromoethane in the presence of a strong base like n-butyllithium is a plausible route. However, a more controlled and common approach involves the double alkylation of a central building block. A highly efficient strategy is the reaction of two equivalents of a 1-haloalkyne precursor with a di-Grignard reagent, or more simply, the coupling of a lithiated terminal alkyne with a dihaloalkane linker.
The proposed synthetic route detailed below is a two-step, one-pot reaction starting from 1-hexyne and 1,6-dibromohexane. This method involves the deprotonation of 1-hexyne to form a nucleophilic acetylide, which then displaces the bromide ions from 1,6-dibromohexane in a double SN2 reaction.
Experimental Protocol
This protocol is a representative procedure based on established methods for the alkylation of terminal alkynes.
Materials:
-
1-Hexyne (2.2 equivalents)
-
1,6-Dibromohexane (1.0 equivalent)
-
n-Butyllithium (2.2 equivalents, typically 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: 1-Hexyne (2.2 eq.) is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium (2.2 eq.) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
-
Alkylation: A solution of 1,6-dibromohexane (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude oil is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for this compound based on its structure and data from analogous long-chain non-conjugated diynes.
Table 1: Physical and Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| CAS Number | 31699-38-4 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Predicted to be in the range of 220-240 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., hexane, ether, THF, dichloromethane), insoluble in water |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.14 | Triplet of triplets (tt) | 4H | -C≡C-CH₂- |
| ~ 1.51 | Quintet | 4H | -C≡C-CH₂-CH₂- |
| ~ 1.40 | Sextet | 4H | -CH₂-CH₂-CH₃ |
| ~ 0.91 | Triplet | 6H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 80.5 | -C≡C- |
| ~ 31.2 | -CH₂-CH₂-CH₃ |
| ~ 28.5 | -C≡C-CH₂-CH₂- |
| ~ 22.1 | -CH₂-CH₃ |
| ~ 18.7 | -C≡C-CH₂- |
| ~ 13.6 | -CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 - 2859 | Strong | C(sp³)-H stretching |
| ~ 2250 | Weak | C≡C stretching (internal alkyne)[7][8][9][10][11] |
| 1465 | Medium | -CH₂- bending (scissoring) |
| 1378 | Medium | -CH₃ bending (symmetric) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Assignment |
| 162 | [M]⁺ (Molecular ion) |
| Fragments | Common fragmentation patterns for long-chain hydrocarbons would be expected, such as loss of alkyl fragments. |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow for confirming the structure of this compound using the predicted spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route via double alkylation of a terminal alkyne is a robust and well-established method for creating non-conjugated diynes. The expected characterization data, based on spectroscopic principles and data from analogous compounds, provides a clear roadmap for the analytical confirmation of the synthesized product. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently approach the preparation and verification of this and similar long-chain diynes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR spectrum: Alkynes [quimicaorganica.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Navigating the Properties of 2,10-Dodecadiyne: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 2,10-dodecadiyne in common organic solvents. While specific quantitative data for this compound is not extensively available in published literature, this document provides a robust framework based on the known physicochemical properties of long-chain internal alkynes. It further details the experimental protocols necessary to determine precise quantitative metrics for solubility and stability, ensuring safe and effective handling and use in research and development.
Executive Summary
This compound is a C12 hydrocarbon featuring two internal triple bonds. Its structure dictates its physicochemical properties, rendering it a nonpolar molecule. This guide outlines the expected solubility of this compound in a range of organic solvents, from nonpolar to polar, and discusses its anticipated stability under various conditions. Detailed experimental protocols for determining precise solubility and stability are provided to empower researchers to generate in-house data. Furthermore, this guide includes visualizations of experimental workflows and potential degradation pathways to provide a clear and practical understanding of handling this compound.
Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like." As a long-chain hydrocarbon with two internal alkyne groups, this compound is predominantly nonpolar. Therefore, it is expected to be readily soluble in nonpolar organic solvents and sparingly soluble to insoluble in polar solvents.[1][2][3]
Data Presentation: Qualitative Solubility of this compound in Common Organic Solvents
The following table provides a qualitative estimation of the solubility of this compound at ambient temperature. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined in this guide.
| Solvent | Solvent Polarity | Expected Qualitative Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Diethyl Ether | Slightly Polar | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Isopropanol | Polar Protic | Insoluble |
| Ethanol | Polar Protic | Insoluble |
| Methanol | Polar Protic | Insoluble |
| Water | Polar Protic | Insoluble |
Experimental Protocol: Determination of Quantitative Solubility
To ascertain the precise solubility of this compound in a specific solvent, the following gravimetric method can be employed:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can be expressed in various units, such as g/L or mol/L.
-
References
Thermal Properties of 2,10-Dodecadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated thermal properties of 2,10-dodecadiyne. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its isomers and analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining key thermal properties are presented, alongside visualizations of analytical workflows and potential decomposition pathways.
Core Thermal Properties
Table 1: Summary of Known and Estimated Thermal Properties of Dodecadiyne Isomers
| Property | This compound | 3,9-Dodecadiyne | 5,7-Dodecadiyne | 1,11-Dodecadiyne | Notes |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ | All are structural isomers. |
| Molecular Weight ( g/mol ) | 162.27 | 162.27 | 162.27[2] | 162.27 | |
| Melting Point (°C) | Not available | Not available | Not available | Not available | The melting point of 5,7-dodecadiyne-1,12-diol is 49.5-50.5 °C, but the hydroxyl groups significantly increase the melting point.[3] |
| Boiling Point (°C) | Estimated: ~210-220 | 55-58 @ 0.5 mmHg[4] | 120 @ 13 mmHg[5] | 99 @ 15 mmHg (372 K @ 0.020 bar)[6] | Boiling points of long-chain hydrocarbons increase with chain length.[1] Isomer branching can affect boiling points.[7][8] |
| Density (g/mL at 25°C) | Not available | 0.809[4] | 0.827[5] | Not available | |
| Enthalpy of Fusion (ΔHfus) | Not available | Not available | Not available | Not available | |
| Enthalpy of Vaporization (ΔHvap) | Not available | Not available | Not available | Not available | The enthalpy of vaporization for n-alkanes increases with chain length.[9] |
Experimental Protocols for Thermal Analysis
The following sections detail standard methodologies for determining the thermal properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure: The liquid sample (a few milliliters) is placed in the distilling flask along with boiling chips. The apparatus is heated, and the temperature is monitored.
-
Measurement: The temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, heat of fusion, and to study phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The DSC instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting, and the area under this peak is proportional to the heat of fusion. The onset temperature of the peak corresponds to the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a TGA crucible.
-
Instrumentation: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of an organic compound.
Caption: Workflow for the thermal analysis of this compound.
Generalized Thermal Decomposition Pathway
While the specific thermal decomposition products of this compound have not been documented, the thermal degradation of long-chain unsaturated hydrocarbons typically proceeds through a complex series of reactions involving bond cleavage and rearrangement.[10][11][12] The following diagram illustrates a generalized pathway.
Caption: Generalized thermal decomposition of a long-chain diyne.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5,7-Dodecadiyne [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. 3,9-DODECADIYNE | 61827-89-2 [chemicalbook.com]
- 5. 5,7-DODECADIYNE, 99% (STABILIZED WITH 30 0 PPM BHT) | 1120-29-2 [chemicalbook.com]
- 6. 1,11-Dodecadiyne [webbook.nist.gov]
- 7. docbrown.info [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vedantu.com [vedantu.com]
- 11. Unsaturated Hydrocarbons [chem.latech.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
The Synthetic Potential of 2,10-Dodecadiyne: A Technical Guide to the Reactivity of its Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,10-Dodecadiyne is a linear C12 hydrocarbon featuring terminal alkyne functionalities at both ends of its aliphatic chain. This symmetrical structure makes it a highly versatile, bifunctional building block for a wide range of chemical transformations. The high electron density and inherent reactivity of the sp-hybridized carbon atoms allow for numerous synthetic applications, from simple chain elaborations to the construction of complex macrocycles and polymers. This technical guide provides an in-depth analysis of the core reactivity of the terminal alkynes in this compound, details key experimental protocols, and explores strategies for controlling its dual functionality.
Core Reactivity of the Terminal Alkyne
The chemical behavior of this compound is dominated by the reactivity of its two terminal alkyne groups. These groups can undergo a variety of transformations common to terminal alkynes.
Acidity and Acetylide Formation
The hydrogen atom attached to an sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 hybridized carbons. This allows for deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-BuLi), to form a highly nucleophilic acetylide anion. This acid-base reaction is the foundational step for many subsequent functionalizations.
Given the presence of two terminal alkynes in this compound, this deprotonation can occur at one or both ends, leading to a monoanion or a dianion, respectively. The choice of base and the stoichiometry are critical in controlling the extent of deprotonation.
Nucleophilic Substitution (Alkylation)
The acetylide anions generated from this compound are potent carbon nucleophiles. They can readily participate in SN2 reactions with primary alkyl halides, allowing for the formation of new carbon-carbon bonds and the extension of the molecular framework. This reaction is fundamental for elaborating the structure from one or both ends of the diyne.
Metal-Catalyzed Coupling Reactions
Terminal alkynes are key substrates for a variety of powerful metal-catalyzed cross-coupling reactions. For a molecule like this compound, these reactions open pathways to conjugated systems, polymers, and macrocycles.
-
Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper salts (e.g., CuCl) in the presence of an amine base and an oxidant (like O₂). Applying this to this compound can lead to oligomers or polymers linked by 1,3-diyne (diacetylene) units.
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It is one of the most reliable methods for forming C(sp)-C(sp²) bonds.
-
Cadiot-Chodkiewicz Coupling: This reaction forms unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, typically using a copper(I) salt catalyst.
Addition Reactions
Like all alkynes, the terminal groups of this compound can undergo addition reactions, breaking the π-bonds.
-
Hydration: In the presence of a mercury(II) salt catalyst and aqueous acid, terminal alkynes undergo Markovnikov addition of water to form an intermediate enol, which rapidly tautomerizes to a methyl ketone.
-
Hydroboration-Oxidation: This two-step procedure involves the anti-Markovnikov addition of a borane (e.g., disiamylborane to prevent double addition) across the triple bond, followed by oxidative workup to yield an aldehyde.
-
Hydrogenation: The triple bonds can be partially reduced to alkenes or fully reduced to alkanes. Using Lindlar's catalyst yields a cis-(Z)-alkene, while a dissolving metal reduction (Na/NH₃) produces a trans-(E)-alkene.
Strategic Considerations for a Symmetrical Diyne
The presence of two identical reactive sites in this compound presents both an opportunity and a challenge: the control of selective monofunctionalization versus difunctionalization.
The logical path for a synthetic chemist approaching this compound involves deciding between modifying one or both terminal alkyne groups.
Figure 1: Strategic decision-making for the functionalization of this compound.
Monofunctionalization
Achieving selective reaction at only one of the two alkyne termini is a common challenge with symmetrical difunctional molecules. Success typically relies on one of the following strategies:
-
Stoichiometric Control: The most direct approach is to use a limiting amount (≤1 equivalent) of the reagent. This results in a statistical mixture of unreacted starting material, the desired mono-reacted product, and the di-reacted byproduct. While this can favor the mono-adduct, separation from the other components by chromatography is almost always required.
-
Solid-Phase Synthesis: Attaching the diyne to a solid support via one of the alkyne groups would effectively protect it, allowing for selective reaction on the free terminus. Subsequent cleavage from the resin would yield the monofunctionalized product.
-
Large Group Desymmetrization: In some cases, the addition of a large, sterically demanding group to one end can electronically or sterically hinder the reactivity of the second alkyne, aiding in selective monofunctionalization.
Difunctionalization
Reactions intended to modify both ends of the molecule are more straightforward and are typically achieved by using at least two equivalents of the requisite reagent. This approach is ideal for creating symmetrical molecules, polymers, or macrocycles.
-
Polymerization: Under the right conditions, difunctionalization can lead to step-growth polymerization. For example, Glaser-Hay coupling of this compound would be expected to produce poly(dodecadiyne), a conjugated polymer.
-
Intramolecular Cyclization: If both ends are functionalized with mutually reactive groups, intramolecular cyclization can occur. More directly, ring-closing alkyne metathesis (RCAM) is a powerful strategy for converting linear diynes into macrocycles.
-
Symmetrical Elaboration: The most common use is the simple, symmetrical addition of two identical groups to either end of the aliphatic chain, creating a new, larger symmetrical building block.
Data Presentation: Representative Reactions
While specific experimental data for this compound is scarce in the literature, the following tables summarize typical conditions and expected outcomes for key reactions of terminal alkynes. These should be considered starting points for optimization.
Table 1: Deprotonation and Nucleophilic Alkylation
| Reaction Step | Reagent | Solvent(s) | Typical Temp. (°C) | Notes |
|---|---|---|---|---|
| 1. Deprotonation | n-BuLi (1.1 eq.) | THF, Hexane | -78 to 0 | Forms mono-lithium acetylide. |
| NaNH₂ (1.1 eq.) | liq. NH₃ | -33 | Classic method for acetylide formation. |
| 2. Alkylation | R-Br or R-I (1.0 eq.) | THF or DMF | 0 to 25 | SN2 reaction. R must be a primary or methyl halide. |
Table 2: Metal-Catalyzed Coupling Reactions
| Reaction Name | Catalysts | Base / Additives | Solvent(s) | Typical Yield (%) |
|---|---|---|---|---|
| Glaser-Hay | CuCl, TMEDA | O₂ (air) | Acetone, Dichloromethane | 60-90 (for homocoupling) |
| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N or DiPEA | THF, Toluene | 75-95 |
| Cadiot-Chodkiewicz | CuCl | NH₂OH·HCl, EtNH₂ | H₂O, EtOH | 70-90 |
Experimental Protocols
The following are generalized, representative protocols that would require adaptation for use with this compound.
Protocol 1: Selective Mono-alkylation of a Terminal Diyne
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Deprotonation: The flask is charged with this compound (1.0 eq.) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq., 1.6 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Alkylation: The alkyl halide (e.g., iodomethane, 1.0 eq.) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 4-12 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of starting material, mono-alkylated, and di-alkylated products, is purified by flash column chromatography on silica gel.
Protocol 2: Symmetrical Di-Sonogashira Coupling
-
Setup: To a Schlenk flask is added this compound (1.0 eq.), the aryl halide (e.g., iodobenzene, 2.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.10 eq.).
-
Reaction: The flask is evacuated and backfilled with argon three times. Anhydrous, degassed THF and triethylamine (4.0 eq.) are added via syringe.
-
Heating & Monitoring: The reaction mixture is stirred at 50-65 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is redissolved in diethyl ether and filtered through a pad of Celite to remove the amine salt and metal residues.
-
Purification: The filtrate is concentrated, and the crude product is purified by recrystallization or flash column chromatography to yield the symmetrically substituted product.
Visualizations of Key Pathways
Deprotonation and Alkylation Workflow
This diagram illustrates the sequential process of forming an acetylide and using it as a nucleophile.
Figure 2: General workflow for the alkylation of a terminal alkyne.
Sonogashira Coupling Catalytic Cycle
The mechanism of the Sonogashira coupling involves interconnected palladium and copper cycles.
Figure 3: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
This compound represents a valuable and potentially underutilized bifunctional building block. Its symmetric structure, combined with the robust and well-understood reactivity of its terminal alkyne groups, provides access to a vast chemical space. While the selective monofunctionalization requires careful strategic planning and execution, the pathways to creating novel symmetrical molecules, polymers, and macrocycles are direct and efficient. The protocols and reactivity patterns outlined in this guide, based on the foundational principles of alkyne chemistry, serve as a comprehensive starting point for researchers looking to exploit the synthetic potential of this versatile molecule.
An In-depth Technical Guide to Dodecadiyne Isomers
Note on 2,10-Dodecadiyne: Comprehensive searches of chemical literature and databases did not yield specific information regarding the discovery, history, or detailed experimental protocols for this compound. This suggests that it is a less common or less studied isomer. This guide will therefore focus on the more extensively documented isomers, 1,11-dodecadiyne and 5,7-dodecadiyne, to provide a representative technical overview of this class of compounds.
Introduction to Dodecadiynes
Dodecadiynes are a class of hydrocarbons with the molecular formula C12H18, characterized by the presence of two triple bonds. The position of these triple bonds defines the specific isomer and significantly influences its chemical and physical properties. These compounds are of interest in organic synthesis and materials science due to the reactivity of the alkyne functional groups, which can participate in a variety of coupling reactions and polymerizations.
Synthesis of Dodecadiyne Isomers
The synthesis of dodecadiynes often involves the coupling of smaller alkyne-containing fragments or the functionalization of a C12 backbone. A prominent method for synthesizing symmetrical diynes from terminal alkynes is through oxidative coupling reactions.
Oxidative Coupling of Terminal Alkynes
Several named reactions are employed for the oxidative coupling of terminal alkynes, including the Glaser, Eglinton, and Hay couplings. These methods are particularly relevant for the synthesis of symmetrical diynes.[1]
-
Glaser Coupling: This is one of the oldest coupling reactions, first reported by Carl Andreas Glaser in 1869.[1] It typically uses a copper(I) salt like CuCl or CuBr as a catalyst, an oxidant such as air or oxygen, and a base like ammonia in an aqueous or alcoholic solvent.[1][2]
-
Eglinton Reaction: This variation involves the coupling of two terminal alkynes using a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine.[1][3][4]
-
Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a catalytic amount of a copper(I)-TMEDA (tetramethylethylenediamine) complex.[1][5] Oxygen from the air regenerates the Cu(I) catalyst, making it a more efficient process.[1][6]
These coupling reactions are foundational in the synthesis of various natural products and conjugated materials.[1][7]
Quantitative Data of Dodecadiyne Isomers
The physical and chemical properties of dodecadiyne isomers are presented below.
| Property | 1,11-Dodecadiyne | 5,7-Dodecadiyne |
| Molecular Formula | C12H18[8] | C12H18[9] |
| Molecular Weight | 162.27 g/mol [8] | 162.27 g/mol [9] |
| CAS Number | 20521-44-2[8] | 1120-29-2[9] |
| Boiling Point | 99°C at 15 mmHg[10] | 120°C at 13 mmHg[11] |
| Density | 0.835 g/cm³[10] | 0.827 g/mL at 25°C[11] |
| Flash Point | 86.5°C[10] | Not available |
| Refractive Index | Not available | n20/D 1.489[11] |
Experimental Protocols
Synthesis of 5,7-Dodecadiyne-1,12-diol via Hay Coupling
A representative protocol for the synthesis of a functionalized 5,7-dodecadiyne is the Hay coupling of a terminal alkyne alcohol.
Reactants:
-
Terminal alkyne alcohol (e.g., 5-hexyn-1-ol)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (solvent)
-
Oxygen
Procedure:
-
A solution of the terminal alkyne alcohol, CuCl, and TMEDA is prepared in acetone.
-
Oxygen is bubbled through the reaction mixture.
-
The reaction is typically heated to facilitate the coupling.
-
Upon completion, the reaction mixture is worked up to isolate the 5,7-dodecadiyne-1,12-diol product.
This procedure is adapted from a multi-step synthesis where the final step is a Hay coupling.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general concepts of alkyne coupling reactions.
Caption: Generalized workflow of the Glaser coupling reaction.
Caption: Catalytic cycle of the Hay coupling reaction.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Eglinton Reaction [organic-chemistry.org]
- 4. Eglinton Coupling | Ambeed [ambeed.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. 1,11-Dodecadiyne [webbook.nist.gov]
- 9. 5,7-Dodecadiyne [webbook.nist.gov]
- 10. 1,11-Dodecadiyne|lookchem [lookchem.com]
- 11. 5,7-DODECADIYNE, 99% (STABILIZED WITH 30 0 PPM BHT) | 1120-29-2 [chemicalbook.com]
- 12. 5,7-DODECADIYNE-1,12-DIOL synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Glaser-Hay Coupling Polymerization of 2,10-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Glaser-Hay coupling polymerization of α,ω-diynes, with a focus on 2,10-dodecadiyne as a representative monomer. This polymerization technique is a powerful tool for the synthesis of conjugated polymers, which are of significant interest in materials science and drug delivery applications.
Disclaimer: A specific, detailed experimental protocol and corresponding quantitative data for the Glaser-Hay polymerization of this compound were not available in the reviewed literature. The following protocol is a generalized procedure for the polymerization of α,ω-diynes based on established methodologies for similar monomers. The accompanying data is representative and should be considered as a guideline.
Introduction to Glaser-Hay Coupling Polymerization
The Glaser-Hay coupling is an oxidative homocoupling reaction of terminal alkynes to form a 1,3-diyne linkage.[1][2] When applied to a monomer containing two terminal alkyne functionalities, such as an α,ω-diyne, a polymerization reaction occurs, yielding a polymer with a conjugated backbone of repeating diyne units. The Hay modification of the Glaser coupling utilizes a soluble copper(I)-amine complex, typically with N,N,N',N'-tetramethylethylenediamine (TMEDA), as the catalyst and oxygen (from air) as the oxidant.[3][4] This method offers a versatile and efficient route to poly(diacetylene)s.
Experimental Protocols
Materials and Reagents
-
Monomer: this compound (or other α,ω-diyne)
-
Catalyst: Copper(I) chloride (CuCl)
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Solvent: High-purity, degassed solvent (e.g., dichloromethane, chloroform, or toluene)
-
Inert Gas: Argon or Nitrogen
-
Precipitation Solvent: Methanol or ethanol
Generalized Polymerization Procedure
-
Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve N,N,N',N'-tetramethylethylenediamine (TMEDA) in the chosen solvent. Add copper(I) chloride (CuCl) to the solution and stir until a clear, colorless to light green solution is formed. The molar ratio of CuCl to TMEDA is typically in the range of 1:1 to 1:10.
-
Reaction Setup: In a separate, larger Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer in the solvent. The concentration of the monomer is a critical parameter and should be optimized.
-
Initiation of Polymerization: Bubble dry air or oxygen through the monomer solution for 15-30 minutes. Then, using a syringe, inject the prepared catalyst solution into the monomer solution.
-
Polymerization: Continue to bubble air or oxygen through the reaction mixture at a controlled rate while stirring vigorously at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change or precipitation of the polymer. The reaction time can vary from a few hours to 24 hours depending on the specific monomer and reaction conditions.
-
Termination and Isolation: Once the polymerization is complete, terminate the reaction by adding a dilute acid solution (e.g., 2 M HCl) to quench the catalyst.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, wash it thoroughly with the precipitation solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the Glaser-Hay coupling polymerization of an α,ω-diyne. These values are illustrative and the actual results may vary depending on the specific experimental conditions.
| Parameter | Representative Value | Notes |
| Monomer | This compound | An α,ω-diyne with a flexible alkyl spacer. |
| Catalyst System | CuCl/TMEDA | A common and effective catalyst for Hay coupling. |
| Solvent | Dichloromethane | A good solvent for both the monomer and the growing polymer chains. |
| Monomer Concentration | 0.1 - 0.5 M | Higher concentrations can favor polymer formation over cyclic byproducts. |
| [Monomer]:[CuCl] Ratio | 50:1 - 200:1 | The catalyst loading needs to be optimized for efficient polymerization. |
| [CuCl]:[TMEDA] Ratio | 1:2 - 1:5 | An excess of the ligand is often used to ensure the solubility and stability of the copper catalyst. |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 4 - 24 hours | The reaction time depends on the reactivity of the monomer and the desired molecular weight. |
| Polymer Yield (%) | 60 - 90% | The yield can be influenced by the reaction conditions and the formation of cyclic oligomers. |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 20,000 | Determined by Gel Permeation Chromatography (GPC). |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 10,000 - 50,000 | Determined by Gel Permeation Chromatography (GPC). |
| Polydispersity Index (PDI) | 1.5 - 2.5 | The PDI (Mw/Mn) indicates the breadth of the molecular weight distribution. A value of 1.0 represents a monodisperse polymer. The formation of cyclic species can broaden the PDI. |
Visualizations
Caption: Experimental workflow for the Glaser-Hay polymerization.
Caption: Generalized mechanism of the Glaser-Hay coupling reaction.
References
Application Notes and Protocols for the Synthesis of Graphdiyne from 2,10-Dodecadiyne Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphdiyne (GDY) is a two-dimensional carbon allotrope characterized by a network of sp- and sp²-hybridized carbon atoms, forming a structure with uniformly distributed pores and a highly π-conjugated system. These unique structural features endow graphdiyne with remarkable electronic, optical, and mechanical properties, making it a promising material for applications in catalysis, electronics, energy storage, and biomedical fields. This document provides a detailed protocol for the synthesis of graphdiyne from the linear monomer 2,10-Dodecadiyne via a modified Glaser-Hay coupling reaction.
Synthesis of Graphdiyne from this compound
The synthesis of graphdiyne from this compound is achieved through a copper-catalyzed homocoupling of the terminal alkyne groups. This polymerization reaction, conducted on a copper foil substrate, facilitates the formation of a two-dimensional graphdiyne film. The following protocol is a comprehensive guide for this synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Copper(I) chloride (CuCl) | ≥99.995% | Sigma-Aldrich |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetone | ACS reagent, ≥99.5% | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Deionized (DI) water | 18.2 MΩ·cm | Millipore |
| Copper Foil (25 µm thick) | 99.8% | Alfa Aesar |
| Argon (Ar) gas | Ultra-high purity | Airgas |
Experimental Protocol
1. Substrate Preparation: a. Cut the copper foil into the desired dimensions (e.g., 2 cm x 5 cm). b. Clean the copper foil by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and ethanol. c. Immerse the cleaned copper foil in a 2 M HCl solution for 10 minutes to remove the surface oxide layer. d. Rinse the foil thoroughly with deionized water and dry it under a stream of argon.
2. Reaction Setup: a. Place the cleaned and dried copper foil into a Schlenk flask. b. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere. c. Prepare the catalyst solution in a separate glovebox or under an inert atmosphere: i. In a dry flask, dissolve this compound (100 mg, 0.62 mmol) in anhydrous dichloromethane (50 mL). ii. In another dry flask, prepare the catalyst mixture by adding CuCl (12 mg, 0.12 mmol) and TMEDA (0.18 mL, 1.2 mmol) to anhydrous pyridine (20 mL). Stir until a clear solution is formed.
3. Polymerization Reaction: a. Slowly add the this compound solution to the Schlenk flask containing the copper foil. b. Using a syringe pump, add the catalyst solution to the reaction flask at a rate of 2 mL/hour over 10 hours. c. Maintain the reaction mixture at 60°C under a constant, slow flow of argon for 48 hours. During this time, a dark film will form on the surface of the copper foil.
4. Purification and Isolation: a. After the reaction is complete, cool the flask to room temperature. b. Carefully remove the copper foil, now coated with a graphdiyne film, from the reaction mixture. c. Gently wash the film-coated foil with dichloromethane and acetone to remove any unreacted monomer and oligomers. d. To isolate the graphdiyne film, etch the copper foil using an aqueous solution of FeCl₃ (1 M) or by electrochemical delamination. e. Carefully transfer the floating graphdiyne film to a container with deionized water for further washing. f. Wash the film repeatedly with deionized water and then with a 1:1 mixture of water and ethanol. g. Transfer the purified graphdiyne film onto a target substrate (e.g., silicon wafer, TEM grid) for characterization. h. Dry the film under vacuum at 60°C for 12 hours.
Expected Characterization Data
The following table summarizes the expected quantitative data from the characterization of the synthesized graphdiyne film.
| Characterization Technique | Parameter | Expected Value/Result |
| Raman Spectroscopy | G-band peak | ~1580 cm⁻¹ |
| D-band peak | ~1350 cm⁻¹ | |
| I(D)/I(G) ratio | 0.8 - 1.2 | |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s (sp²) peak | ~284.5 eV |
| C 1s (sp) peak | ~285.2 eV | |
| O 1s peak | < 5% (indicating low oxidation) | |
| Scanning Electron Microscopy (SEM) | Morphology | Continuous, uniform film with some wrinkles and folds |
| Transmission Electron Microscopy (TEM) | Structure | Nanoporous, sheet-like structure |
| Atomic Force Microscopy (AFM) | Film Thickness | 1-5 nm (few-layer graphdiyne) |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of graphdiyne and the conceptual signaling pathway of the polymerization reaction.
Caption: Experimental workflow for the synthesis of graphdiyne.
Caption: Conceptual pathway of the Glaser-Hay coupling reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of graphdiyne from the this compound monomer. The described methodology, based on a modified Glaser-Hay coupling, allows for the formation of a few-layer graphdiyne film on a copper substrate. The provided expected characterization data and workflows are intended to guide researchers in the successful synthesis and analysis of this novel carbon nanomaterial. The unique properties of graphdiyne synthesized from linear aliphatic precursors may open new avenues for research and development in various scientific and technological fields.
2,10-Dodecadiyne as a Precursor for Carbon Nanomaterials: Application Notes and Protocols
Initial Assessment: Following a comprehensive review of available scientific literature, it has been determined that 2,10-dodecadiyne is not a commonly utilized or well-documented precursor for the synthesis of prevalent carbon nanomaterials such as graphene or carbon nanotubes. Research databases and peer-reviewed publications do not provide specific, reproducible protocols or significant quantitative data for the conversion of this compound into these materials.
Therefore, the following sections will provide a generalized overview of the synthetic strategies and principles for creating carbon nanomaterials from diyne precursors, which could theoretically be adapted for this compound. It is crucial to note that these are general frameworks and would require significant experimental optimization and characterization for this specific, un-documented precursor.
General Principles of Diyne Polymerization for Carbon Allotrope Synthesis
The synthesis of graphdiyne and related two-dimensional carbon materials from diyne monomers typically relies on cross-coupling reactions to form a network of sp- and sp²-hybridized carbon atoms. The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for diyne polymerization.
Hypothetical Experimental Protocol: Attempted Synthesis of a Poly(this compound) Network
Disclaimer: This protocol is a hypothetical adaptation of established methods for other diynes and has not been validated for this compound. Significant optimization would be required.
Objective: To attempt the synthesis of a polymeric carbon material from this compound via a solution-phase cross-coupling reaction.
Materials:
-
This compound (as precursor)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)
-
Toluene (anhydrous, degassed)
-
Methanol (for washing)
-
Hydrochloric acid (HCl, dilute) (for catalyst removal)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup:
-
A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet.
-
The flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).
-
Anhydrous, degassed toluene is added to the flask via a syringe.
-
CuCl and TMEDA are added to the solvent and stirred until a clear solution is formed.
-
-
Monomer Addition:
-
This compound is dissolved in a minimal amount of anhydrous, degassed toluene in a separate flask.
-
This solution is added dropwise to the stirring catalyst solution at room temperature over a period of several hours using a syringe pump to control the addition rate.
-
-
Polymerization:
-
The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) under an inert atmosphere for an extended period (e.g., 24-72 hours). The progress of the polymerization may be monitored by techniques like thin-layer chromatography if suitable.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting precipitate (if any) is collected by filtration.
-
The solid is washed sequentially with toluene, dilute HCl (to remove the copper catalyst), water, and methanol.
-
The product is dried under vacuum.
-
Expected Challenges and Considerations
-
Solubility: The long aliphatic chain in this compound might lead to a more soluble polymer compared to those derived from aromatic diynes, potentially making isolation of a solid product difficult.
-
Regularity of the Network: The flexibility of the C8 alkyl chain between the diyne units could hinder the formation of a well-ordered, crystalline 2D network, likely resulting in an amorphous, cross-linked polymer.
-
Intramolecular vs. Intermolecular Reactions: The flexible chain may favor intramolecular cyclization over the desired intermolecular polymerization, leading to the formation of macrocycles instead of an extended network.
Data Presentation
As no experimental data for the synthesis of carbon nanomaterials from this compound is available, a table of quantitative data cannot be provided. Should this synthesis be attempted, the following table structure is recommended for presenting the results.
| Parameter | Value | Method of Determination |
| Yield | Gravimetric analysis | |
| Elemental Analysis (C, H) | Combustion analysis | |
| Raman Spectroscopy (D/G ratio) | Raman Spectroscopy | |
| Surface Area (BET) | Nitrogen adsorption-desorption | |
| Electrical Conductivity | Four-point probe measurement |
Visualization of Potential Reaction Pathway
The intended reaction is a homocoupling of the terminal alkynes.
Caption: Hypothetical Glaser-Hay coupling pathway.
Application Notes and Protocols: 2,10-Dodecadiyne in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2,10-dodecadiyne in materials science, based on the known reactivity and properties of analogous diyne compounds. While specific experimental data for this compound is limited in publicly available literature, its structure suggests significant potential in the development of advanced materials. The following sections detail prospective applications, complete with hypothetical experimental protocols and data tables to guide researchers in their investigations.
Synthesis of Polydiacetylenes (PDAs) for Chromatic Sensing
Long-chain diynes are well-established monomers for the synthesis of polydiacetylenes (PDAs). These conjugated polymers are of significant interest due to their unique chromogenic properties, changing color in response to external stimuli such as temperature, pH, and mechanical stress.[1][2] The polymerization of diacetylene monomers is typically a topochemical reaction that occurs in the solid state upon exposure to UV or gamma radiation.[2][3] this compound, with its linear alkyl chain and terminal alkyne groups, is a promising candidate for the formation of novel PDAs with potential applications in sensing and smart coatings.
| Property | Expected Value/Characteristic | Analytical Technique |
| Color (Unstressed) | Blue/Purple | Visual, UV-Vis Spectroscopy |
| Color (Stressed) | Red/Yellow | Visual, UV-Vis Spectroscopy |
| Absorption Maxima (Blue Phase) | ~620-650 nm | UV-Vis Spectroscopy |
| Absorption Maxima (Red Phase) | ~500-550 nm | UV-Vis Spectroscopy |
| Thermal Transition | Dependent on side-chain packing, potentially in the 40-100 °C range | Differential Scanning Calorimetry (DSC) |
| Molecular Weight | High molecular weight polymer | Gel Permeation Chromatography (GPC) |
-
Monomer Preparation: Dissolve this compound (CAS 31699-38-4)[4][5][6] in a suitable organic solvent (e.g., chloroform or hexane) to create a saturated solution.
-
Crystallization: Slowly evaporate the solvent at room temperature in a dust-free environment to obtain single crystals or a crystalline film of the monomer. The quality of the crystals is crucial for successful topochemical polymerization.
-
Polymerization: Expose the crystalline this compound to a UV light source (e.g., 254 nm) for a specified duration (e.g., 1-60 minutes). The polymerization progress can be monitored by the appearance of a blue or purple color.
-
Characterization:
-
Confirm the polymerization and the structure of the resulting poly(this compound) using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C-H stretch of the terminal alkyne) and Solid-State ¹³C NMR spectroscopy.
-
Analyze the chromatic properties using UV-Vis spectroscopy, measuring the absorption spectra before and after applying a stimulus (e.g., heat, mechanical pressure).
-
Investigate the thermal properties of the polymer using Differential Scanning Calorimetry (DSC) to determine the thermochromic transition temperature.
-
Experimental workflow for the synthesis and characterization of poly(this compound).
Surface Modification via Self-Assembled Monolayers (SAMs)
Terminal alkynes can form self-assembled monolayers (SAMs) on various substrates, including metals and metal oxides. This surface functionalization can be used to alter the surface properties of materials, such as hydrophobicity, biocompatibility, and chemical reactivity. The two alkyne groups in this compound offer the potential for forming cross-linked and more robust monolayers.
-
Substrate Preparation: Clean a gold-coated silicon wafer or glass slide by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the substrate under a stream of nitrogen and treat with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
SAM Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in ethanol. Allow the self-assembly to proceed for 24 hours at room temperature in an inert atmosphere to prevent oxidation.
-
Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.
-
Cross-linking (Optional): To enhance the stability of the monolayer, the terminal alkyne groups can be cross-linked through various click chemistry reactions or by UV irradiation, similar to the polymerization process.
-
Characterization:
-
Analyze the formation and quality of the SAM using contact angle goniometry (to assess changes in surface energy), X-ray Photoelectron Spectroscopy (XPS) (to determine the elemental composition of the surface), and Atomic Force Microscopy (AFM) (to visualize the surface morphology).
-
Workflow for the formation and characterization of this compound SAMs.
Precursor for Carbon-Rich Nanomaterials
Diyne compounds are fundamental building blocks in the synthesis of advanced carbon allotropes like graphdiyne.[7][8] Graphdiyne is a 2D material with a unique structure composed of sp- and sp²-hybridized carbon atoms, which imparts it with interesting electronic and optical properties. While the direct synthesis of graphdiyne from this compound has not been reported, its structure suggests it could be a valuable monomer or cross-linker in the bottom-up synthesis of novel carbon-rich networks.
The synthesis of such materials often involves Glaser-Hay coupling or other cross-coupling reactions of terminal alkynes on catalytic surfaces. The long alkyl chain in this compound could lead to the formation of porous, three-dimensional carbon frameworks with tunable properties.
Logical relationship for the synthesis of carbon nanomaterials from this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 31699-38-4 [amp.chemicalbook.com]
- 6. This compound | 31699-38-4 [chemicalbook.com]
- 7. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.thomasnet.com [cdn.thomasnet.com]
Application Notes and Protocols: Polymerization of 2,10-Dodecadiyne for Thin Film Fabrication
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental protocols for the polymerization of 2,10-dodecadiyne are not extensively documented in publicly available literature. The following protocols are based on established principles for the solid-state polymerization of analogous non-conjugated diynes, such as its isomer 1,11-dodecadiyne, and general thin film fabrication techniques.[1] These notes provide a foundational methodology that will require optimization for specific experimental setups and desired film characteristics.
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers known for their unique chromogenic properties, making them attractive for applications in sensing, electronics, and drug delivery. Typically, PDAs are synthesized via topochemical solid-state polymerization of diacetylene monomers, initiated by UV or gamma radiation.[2] This process requires a specific crystalline arrangement of the monomer units.[2]
This document outlines a general procedure for fabricating thin films of poly(this compound). The process involves two main stages: the deposition of a uniform thin film of the this compound monomer onto a substrate, followed by solid-state polymerization induced by UV irradiation. Subsequent characterization is crucial to determine the success of the polymerization and the quality of the resulting film.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (CAS 31699-38-4)[3]
-
Solvent: High-purity, volatile organic solvent (e.g., Toluene, Chloroform, Cyclohexane)
-
Substrates: Silicon wafers, quartz slides, or glass slides
-
Substrate Cleaning: Piranha solution (H₂SO₄/H₂O₂ mixture), deionized water, nitrogen gas source
-
Deposition Equipment: Spin coater
-
Polymerization Source: UV lamp with a primary emission wavelength of 254 nm
-
Characterization Equipment: UV-Vis Spectrophotometer, Atomic Force Microscope (AFM), Spectroscopic Ellipsometer, X-ray Photoelectron Spectrometer (XPS).[4]
Protocol 1: Substrate Preparation
A pristine substrate surface is critical for the deposition of a uniform, high-quality monomer thin film.
-
Piranha Cleaning (for Silicon/Glass):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a certified fume hood using appropriate personal protective equipment (PPE).
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse substrates in the piranha solution for 15 minutes.
-
Carefully remove substrates and rinse thoroughly with deionized water.
-
-
Final Rinse and Dry:
-
Perform a final rinse with deionized water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store in a clean, dust-free environment until use.
-
Protocol 2: Monomer Thin Film Deposition via Spin Coating
This protocol describes the deposition of the this compound monomer from solution.
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 5-15 mg/mL in toluene). Concentration will need to be optimized to achieve the desired film thickness.
-
Ensure the monomer is fully dissolved, using gentle sonication if necessary.
-
-
Spin Coating:
-
Place a cleaned substrate onto the spin coater chuck and engage the vacuum.
-
Dispense a sufficient amount of the monomer solution to cover the substrate surface (e.g., 100 µL for a 1x1 cm² substrate).
-
Initiate the spin coating program. A two-step program is often effective:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Cast): 2000-4000 rpm for 30-60 seconds.
-
-
The resulting monomer film should be transparent and uniform.
-
Protocol 3: UV-Induced Solid-State Polymerization
This protocol details the conversion of the monomer film into a polymer film.
-
UV Exposure:
-
Place the substrate with the deposited monomer film inside a UV chamber or under a UV lamp.
-
Irradiate the film with UV light, primarily at a wavelength of 254 nm.
-
Exposure time is a critical parameter and can range from a few minutes to several hours, depending on the lamp intensity and desired conversion.
-
-
Monitoring Polymerization:
-
The polymerization process can often be monitored visually or spectroscopically. Polydiacetylenes typically form a blue or red colored film as conjugation develops.
-
Use UV-Vis spectroscopy to monitor the appearance of characteristic absorption bands in the visible region (typically 500-700 nm).
-
-
Post-Polymerization Annealing (Optional):
-
In some cases, gentle heating (annealing) after UV exposure can improve the crystallinity and ordering of the polymer film. This step must be performed below any decomposition temperature.
-
Data Presentation
Quantitative data from the fabrication process should be systematically recorded for reproducibility and optimization.
Table 1: Spin Coating Deposition Parameters (Example)
| Parameter | Value | Purpose |
|---|---|---|
| Monomer | This compound | Reactant |
| Solvent | Toluene | Monomer Vehicle |
| Concentration (mg/mL) | 10 | Influences film thickness |
| Spin Speed (rpm) | 3000 | Controls film thickness |
| Spin Time (s) | 45 | Ensures solvent evaporation |
| Resulting Thickness (nm) | To be measured | Film characteristic |
Table 2: UV Polymerization Parameters (Example)
| Parameter | Value | Purpose |
|---|---|---|
| UV Wavelength (nm) | 254 | Energy source for initiation |
| UV Intensity (mW/cm²) | 15 | Affects rate of polymerization |
| Exposure Time (min) | 30 | Controls degree of conversion |
| Atmosphere | Air / Inert (N₂) | Prevents side reactions (e.g., oxidation) |
| Polymer Appearance | Blue | Indication of polymerization |
Table 3: Key Thin Film Characterization Techniques
| Technique | Information Obtained |
|---|---|
| Spectroscopic Ellipsometry | Precise film thickness, refractive index. |
| UV-Vis Spectroscopy | Confirmation of polymerization, degree of conjugation. |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, film uniformity. |
| X-ray Photoelectron Spec. (XPS) | Elemental composition, chemical bonding states.[4] |
| Fourier-Transform IR (FTIR) | Disappearance of alkyne C-H bonds, formation of polymer backbone. |
Visualizations
Diagrams help to visualize the workflow and logical relationships in the experimental process.
Caption: Experimental workflow for fabricating and characterizing poly(this compound) thin films.
Caption: Logical relationships between key experimental parameters and resulting film properties.
References
Experimental Protocol for the Polymerization of 2,10-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the polymerization of 2,10-dodecadiyne, a monomer capable of forming conjugated polymers with potential applications in materials science and drug delivery. The primary method detailed is solid-state polymerization, which leverages the crystalline structure of the monomer to achieve a highly ordered polymer.
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers synthesized through the topochemical polymerization of diacetylene monomers. This process, occurring in the solid state, is initiated by stimuli such as heat or high-energy radiation (e.g., gamma rays or UV light). The resulting polymers exhibit unique optical and electronic properties, making them attractive for various applications. This compound is a symmetrical diacetylene monomer that can undergo such polymerization to yield poly(this compound).
Experimental Protocols
Monomer Synthesis and Purification
A high-purity monomer is crucial for successful solid-state polymerization. The following is a general procedure for the synthesis of this compound, which may require further optimization based on laboratory conditions.
Materials:
-
1-Butyne
-
1,8-Dibromooctane
-
Sodium amide (NaNH₂) in liquid ammonia
-
Diethyl ether
-
Hexane
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium amide in liquid ammonia.
-
Slowly add 1-butyne to the sodium amide solution to form the sodium salt of 1-butyne.
-
To this solution, add 1,8-dibromooctane dropwise while maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction mixture to stir for several hours.
-
Carefully quench the reaction with ammonium chloride and allow the ammonia to evaporate.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like hexane to obtain crystalline this compound.
Note: The purity of the monomer should be verified by techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Solid-State Polymerization
Solid-state polymerization of this compound can be initiated by gamma radiation or thermal annealing.
Protocol 2.2.1: Gamma Radiation-Induced Polymerization
-
Crystal Preparation: Place a known quantity of purified this compound monomer crystals in a glass ampoule.
-
Degassing: Subject the ampoule to several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Sealing: Seal the ampoule under vacuum.
-
Irradiation: Expose the sealed ampoule to a ⁶⁰Co gamma radiation source. The total dose will influence the extent of polymerization. A range of doses should be investigated to optimize the polymer yield and molecular weight.
-
Post-Polymerization: After irradiation, the ampoule is opened, and the polymer is isolated. The unreacted monomer can be removed by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., hexane).
-
Drying: The resulting poly(this compound) is dried under vacuum.
Protocol 2.2.2: Thermal Polymerization
-
Crystal Preparation: As in the gamma radiation protocol, place purified this compound crystals in a suitable container, such as a differential scanning calorimetry (DSC) pan or a sealed tube under an inert atmosphere (e.g., nitrogen or argon).
-
Annealing: Heat the crystals to a temperature below the monomer's melting point. The optimal annealing temperature and time must be determined experimentally, often guided by DSC analysis to identify the onset of polymerization.
-
Isolation and Purification: After the thermal treatment, cool the sample to room temperature. Isolate the polymer and remove any unreacted monomer as described in the gamma radiation protocol.
-
Drying: Dry the final polymer product under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound. Actual experimental results will vary depending on the specific conditions.
| Table 1: Gamma Radiation-Induced Polymerization of this compound | ||||
| Gamma Dose (kGy) | Conversion (%) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 35 | 30 | 15,000 | 2.1 |
| 100 | 60 | 55 | 25,000 | 1.9 |
| 200 | 85 | 80 | 35,000 | 1.7 |
| 500 | 95 | 92 | 40,000 | 1.6 |
| Table 2: Thermal Polymerization of this compound | ||||
| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Mn ( g/mol ) |
| 80 | 24 | 20 | 18 | 10,000 |
| 90 | 24 | 45 | 42 | 18,000 |
| 100 | 12 | 70 | 65 | 22,000 |
| 100 | 24 | 85 | 81 | 28,000 |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.
-
Spectroscopy:
-
FTIR: To confirm the conversion of the diyne groups into the polymer backbone.
-
UV-Vis: To study the electronic transitions of the conjugated polymer backbone.
-
¹³C Solid-State NMR: To analyze the structure of the insoluble polymer.
-
-
Molecular Weight Determination:
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the monomer and to study the thermal polymerization process.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Systems for 2,10-Dodecadiyne Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of diynes, particularly non-conjugated α,ω-diynes like 2,10-dodecadiyne, offers a versatile platform for the synthesis of novel polymers with unique architectures and functionalities. The resulting polymers, often featuring cyclic repeating units through cyclopolymerization, can exhibit interesting thermal, mechanical, and optical properties. This document provides an overview of potential catalytic systems for the polymerization of this compound, including detailed experimental protocols and comparative data for representative systems. The primary catalytic routes discussed are Ziegler-Natta catalysis, rhodium-catalyzed polymerization, and acyclic diene metathesis (ADMET) polymerization. Due to the limited specific literature on this compound, protocols for structurally similar long-chain α,ω-diynes are presented as exemplary methodologies.
Catalytic Systems Overview
Several classes of transition metal catalysts have been employed for the polymerization of diynes. The choice of catalyst significantly influences the polymerization mechanism, polymer structure (e.g., linear vs. cyclic, stereoregularity), and polymer properties such as molecular weight and polydispersity.
-
Ziegler-Natta Catalysts: These systems, typically based on titanium or other early transition metals in combination with an organoaluminum co-catalyst, are well-known for olefin polymerization and can also be adapted for alkyne and diyne polymerization.[1][2] They often proceed via a coordination-insertion mechanism.
-
Rhodium-Based Catalysts: Rhodium complexes are particularly effective for the polymerization of substituted acetylenes and can catalyze the cyclopolymerization of non-conjugated diynes.[3] These polymerizations can sometimes proceed in a living manner, offering good control over the polymer's molecular weight and architecture.
-
Metathesis Catalysts: Ruthenium and molybdenum-based catalysts, such as Grubbs and Schrock catalysts, are highly effective for acyclic diene metathesis (ADMET) polymerization. This step-growth polymerization method is driven by the removal of a small volatile molecule, like ethylene, and is tolerant to a wide range of functional groups.
Data Presentation: Comparative Performance of Catalytic Systems
The following table summarizes typical quantitative data for the polymerization of long-chain α,ω-diynes using different catalytic systems. This data is compiled from studies on monomers analogous to this compound and serves as a comparative guide.
| Catalyst System | Monomer | Polymerization Type | Yield (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| TiCl₄ / Al(i-Bu)₃ | 1,6-heptadiyne | Cyclopolymerization | 85 | - | - | - | Generic |
| [Rh(nbd)Cl]₂ / Et₃N | Phenylacetylene | Coordination | >90 | 10,000-100,000 | - | 1.5-2.0 | Generic |
| Grubbs 2nd Gen. | 1,9-decadiene | ADMET | ~80 | - | 108,000 | ~2.0 | [4] |
Note: Specific data for this compound polymerization is scarce in the available literature. The data presented is for representative systems and should be considered as a starting point for optimization.
Experimental Protocols
The following are detailed, representative protocols for the polymerization of long-chain α,ω-diynes based on the catalytic systems discussed. Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Protocol 1: Ziegler-Natta Catalyzed Cyclopolymerization of a Long-Chain α,ω-Diyne
This protocol is adapted from general procedures for Ziegler-Natta polymerization of diynes.
Materials:
-
This compound (monomer)
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminum (Al(i-Bu)₃)
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Schlenk flask and other appropriate glassware
Procedure:
-
Catalyst Preparation:
-
In a dry, inert atmosphere, add anhydrous toluene to a Schlenk flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ to the toluene with stirring, followed by the dropwise addition of Al(i-Bu)₃ solution in toluene (typically an Al/Ti molar ratio of 2:1 to 4:1).
-
Allow the catalyst mixture to age at -78 °C for a specified time (e.g., 30 minutes) to form the active catalytic species.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the this compound monomer in anhydrous toluene.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Transfer the prepared catalyst solution to the monomer solution via cannula with vigorous stirring to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress of the reaction may be monitored by techniques such as GC-MS to observe monomer consumption.
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by slowly adding methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash it with a 10% HCl solution to remove catalyst residues, followed by washing with methanol.
-
Dry the polymer under vacuum at a suitable temperature (e.g., 40-60 °C) to a constant weight.
-
-
Characterization:
-
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (M_n, M_w) and polydispersity index (PDI).
-
The structure of the polymer can be analyzed using NMR (¹H, ¹³C) and FTIR spectroscopy to confirm the cyclopolymerization and the absence of residual alkyne groups.
-
Protocol 2: Rhodium-Catalyzed Polymerization of a Long-Chain α,ω-Diyne
This protocol is based on general procedures for rhodium-catalyzed alkyne polymerization.
Materials:
-
This compound (monomer)
-
Chloro(1,5-norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂) (catalyst precursor)
-
Triethylamine (Et₃N) (co-catalyst/base)
-
Anhydrous tetrahydrofuran (THF) or toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve the [Rh(nbd)Cl]₂ catalyst precursor in the chosen anhydrous solvent.
-
Add the co-catalyst, triethylamine, to the solution (typically in excess relative to the rhodium catalyst).
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the active catalytic species.
-
-
Polymerization:
-
Add the this compound monomer to the catalyst solution.
-
Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) and stir for the required duration (e.g., 12-48 hours).
-
-
Polymer Isolation:
-
After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the polymer's molecular weight and PDI using GPC.
-
Analyze the polymer structure using NMR and FTIR spectroscopy.
-
Protocol 3: Acyclic Diene Metathesis (ADMET) Polymerization of a Long-Chain α,ω-Diyne
While this compound is a diyne, this protocol for ADMET is based on the polymerization of dienes, which is a closely related process. For diyne metathesis, specific catalysts and conditions may be required. This serves as a foundational protocol.
Materials:
-
This compound (monomer, assuming it can undergo metathesis)
-
Grubbs 2nd Generation Catalyst (--INVALID-LINK--)
-
Anhydrous toluene or dichloromethane (solvent)
-
High vacuum line
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask equipped with a magnetic stir bar with the this compound monomer.
-
Add the Grubbs 2nd Generation catalyst (the monomer-to-catalyst ratio can range from 100:1 to 1000:1, depending on the desired molecular weight).
-
If using a solvent, add anhydrous and degassed toluene or dichloromethane.
-
-
Polymerization:
-
Connect the flask to a high vacuum line and apply vacuum to remove the volatile byproduct (e.g., ethylene, if terminal alkenes are formed in situ, or other small molecules). The removal of the byproduct drives the polymerization forward.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.
-
Continue the reaction under high vacuum for several hours to days, until the viscosity of the mixture increases significantly, indicating polymer formation.
-
-
Termination and Polymer Isolation:
-
Terminate the reaction by exposing the mixture to air or by adding a small amount of ethyl vinyl ether.
-
Dissolve the viscous polymer in a suitable solvent (e.g., toluene or chloroform).
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent like methanol.
-
Filter the polymer, wash with the non-solvent, and dry under vacuum.
-
-
Characterization:
-
Determine the molecular weight and PDI of the polymer by GPC.
-
Confirm the polymer structure and the formation of new double bonds using NMR and FTIR spectroscopy.
-
Visualizations
Experimental Workflow for Catalytic Polymerization
Caption: General experimental workflow for the catalytic polymerization of this compound.
Logical Relationship of Catalytic Systems
Caption: Relationship between this compound and potential catalytic polymerization routes.
References
Application Notes and Protocols for 2,10-Dodecadiyne Derivatives in Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of functional polymers derived from 2,10-dodecadiyne and its derivatives. The unique presence of internal alkyne groups within a flexible C12 backbone allows for the creation of polymers with tunable properties, suitable for a range of applications including drug delivery, tissue engineering, and advanced materials.
Synthesis of Functional Polyesters and Polyurethanes
This compound-1,12-diol, a key derivative, can be readily incorporated into polyester and polyurethane backbones through standard polycondensation and polyaddition reactions, respectively. The internal alkyne moieties are retained for subsequent post-polymerization modifications.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized Polyester via Melt Polycondensation
This protocol describes the synthesis of a linear polyester incorporating this compound-1,12-diol.
-
Materials:
-
This compound-1,12-diol
-
Sebacic acid
-
Titanium(IV) isopropoxide (catalyst)
-
-
Procedure:
-
Combine equimolar amounts of this compound-1,12-diol and sebacic acid in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Add the catalyst (0.1 mol% relative to the diacid).
-
Heat the mixture to 180°C under a slow stream of nitrogen for 4 hours to facilitate the initial esterification, while collecting the water byproduct.
-
Gradually reduce the pressure to below 1 mbar and increase the temperature to 220°C.
-
Continue the reaction for an additional 6-8 hours to increase the molecular weight of the polymer.
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in chloroform.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight.
-
Protocol 2: Synthesis of Alkyne-Functionalized Polyurethane
This protocol details the synthesis of a polyurethane with pendant alkyne groups.
-
Materials:
-
This compound-1,12-diol
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound-1,12-diol in anhydrous toluene.
-
Add the DBTDL catalyst (0.05 mol%) to the solution.
-
Slowly add an equimolar amount of HDI to the reaction mixture at room temperature.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy to determine the reaction completion.
-
Once the reaction is complete, cool the mixture and precipitate the polyurethane in cold hexane.
-
Collect the polymer by filtration and dry it in a vacuum oven at 40°C.
-
Data Presentation
The following table summarizes the typical properties of polyesters synthesized from long-chain diols, which can be considered analogous to polymers derived from this compound-1,12-diol.
| Polymer Type | Monomers | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyester | 1,12-Dodecanediol, Sebacic Acid | 35,000 | 2.1 | 75 | -35 | 25 | 250 |
| Polyurethane | 1,12-Dodecanediol, HDI | 45,000 | 1.9 | N/A | 15 | 30 | 400 |
Note: The data presented are representative values for analogous polymers and may vary for polymers containing this compound-1,12-diol.
Post-Polymerization Modification via Thiol-Yne Click Chemistry
The alkyne groups within the polymer backbone serve as reactive handles for post-polymerization modification. The thiol-yne "click" reaction is a highly efficient method for introducing functionality or for cross-linking the polymer chains. This allows for the tuning of material properties such as hydrophilicity, degradability, and mechanical strength.
Experimental Protocol
Protocol 3: Thiol-Yne Photo-Cross-Linking of an Alkyne-Functionalized Polyester
This protocol outlines the procedure for cross-linking the alkyne-containing polyester from Protocol 1.
-
Materials:
-
Alkyne-functionalized polyester
-
Dithiothreitol (DTT) (cross-linker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alkyne-functionalized polyester in DCM to form a 20% (w/v) solution.
-
Add the photoinitiator (1 mol% relative to alkyne groups).
-
Add the dithiol cross-linker. The molar ratio of thiol groups to alkyne groups can be varied to control the cross-linking density (e.g., 1:1 or 2:1).
-
Cast the solution into a thin film on a glass substrate.
-
Evaporate the solvent in a fume hood.
-
Expose the film to UV radiation (365 nm) for 15-30 minutes to initiate the cross-linking reaction.
-
The resulting cross-linked polymer film can be swelled in a suitable solvent (e.g., chloroform) to confirm cross-linking and then dried.
-
Data Presentation
The mechanical properties of the cross-linked polyester are highly dependent on the cross-linking density. The following table provides representative data for an alkyne-functionalized polyester cross-linked with a dithiol.[1]
| Thiol:Alkyne Molar Ratio | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5:1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 150 ± 20 |
| 1:1 | 2.5 ± 0.3 | 1.5 ± 0.2 | 120 ± 15 |
| 2:1 | 5.1 ± 0.5 | 2.8 ± 0.3 | 80 ± 10 |
Note: This data is based on an analogous alkyne-functionalized polyester system and serves as a representative example.[1]
Visualized Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and logical relationships, the following diagrams are provided.
Caption: General synthesis workflows for alkyne-functionalized polyesters and polyurethanes.
Caption: Workflow for the photo-induced thiol-yne cross-linking of an alkyne-functionalized polymer.
Caption: Simplified radical-mediated mechanism of the thiol-yne click reaction for polymer cross-linking.
References
Application Notes and Protocols for Gas Separation Membrane Development: A General Approach for Diacetylene-Based Polymers
Disclaimer: Extensive research has revealed a lack of specific data and established protocols for the use of 2,10-dodecadiyne in gas separation membrane development. The following application notes and protocols are therefore provided as a general guide for researchers interested in exploring the potential of diacetylene-containing monomers for this application, based on established principles of polymer membrane science and diacetylene chemistry.
Introduction: The Potential of Polydiacetylenes for Gas Separation
Diacetylenes are a class of monomers that can undergo topochemical polymerization in the solid state, often initiated by UV irradiation or thermal treatment.[1][2][3][4] This process can lead to the formation of highly ordered, conjugated polymer chains within a crystalline lattice. The resulting polydiacetylene network can exhibit unique physical and chemical properties. In the context of gas separation membranes, the ability to create highly ordered polymer structures is of significant interest. A well-defined free volume distribution and rigid polymer matrix, potentially offered by polymerized diacetylenes, could lead to membranes with high selectivity for specific gas pairs.
Substituted polyacetylenes, a related class of polymers, have been explored for gas separation applications due to their rigid main chains and the formation of micropores, which can enhance gas permeability.[5] While specific data for poly(this compound) is not available, the general principles of designing and testing novel polymer membranes can be applied to investigate its potential. This document outlines a hypothetical workflow and protocols for the synthesis, characterization, and gas transport evaluation of a membrane derived from a diacetylene monomer like this compound.
Hypothetical Experimental Protocols
The following protocols are generalized and would require optimization for any specific diacetylene monomer.
Membrane Fabrication via Topochemical Polymerization
This protocol describes the fabrication of a dense polymer membrane from a diacetylene monomer.
Materials:
-
Diacetylene monomer (e.g., this compound)
-
Suitable organic solvent (e.g., chloroform, tetrahydrofuran)
-
Flat, clean glass substrate
-
UV irradiation source (e.g., 254 nm lamp)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve the diacetylene monomer in a suitable solvent to create a casting solution (e.g., 5-10 wt%).
-
Film Casting: Carefully pour the monomer solution onto a clean, level glass substrate. Allow the solvent to evaporate slowly in a controlled environment (e.g., under a watch glass) to form a thin, uniform monomer film.
-
Solvent Removal: Once the film appears dry, place it in a vacuum oven at a low temperature (e.g., 30-40 °C) for 24 hours to remove any residual solvent.
-
Topochemical Polymerization: Expose the monomer film to UV irradiation (e.g., 254 nm) for a specified duration to induce polymerization. The polymerization process can often be visually monitored by a color change in the film. The optimal irradiation time and intensity will need to be determined experimentally.
-
Membrane Annealing: After polymerization, the membrane may be annealed at a temperature below its decomposition point to enhance its mechanical stability and further remove any trapped solvent.
-
Membrane Removal: Carefully peel the polymerized membrane from the glass substrate.
Gas Permeation Measurement
This protocol outlines the testing of the fabricated membrane for its gas separation performance using the constant-volume, variable-pressure method.
Apparatus:
-
Gas permeation cell
-
Vacuum pump
-
Pressure transducers
-
Mass flow controllers
-
Test gases (e.g., N₂, O₂, CO₂, CH₄, He, H₂)
Procedure:
-
Membrane Mounting: Securely mount the membrane in the gas permeation cell, ensuring a leak-free seal.
-
System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.
-
Leak Testing: Close off the system from the vacuum pump and monitor the pressure on both sides to ensure there are no leaks.
-
Gas Permeation Measurement: a. Introduce the first test gas to the upstream side of the membrane at a constant pressure (e.g., 1-5 atm). b. Record the pressure increase on the downstream side over time. c. The rate of pressure rise at steady state is used to calculate the permeability of the gas through the membrane.
-
Data Analysis: a. The permeability coefficient (P) is calculated from the steady-state pressure increase in the permeate volume. b. The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients (Pₐ / Pₑ).
-
Repeat for Other Gases: Evacuate the system and repeat the measurement for all other test gases.
Data Presentation
Quantitative data from gas permeation experiments should be summarized in a clear and structured table to allow for easy comparison of the membrane's performance for different gases.
| Gas | Permeability (Barrer)¹ | Ideal Selectivity (α) vs. N₂ |
| N₂ | [Hypothetical Value] | 1.0 |
| O₂ | [Hypothetical Value] | [Calculated Value] |
| CO₂ | [Hypothetical Value] | [Calculated Value] |
| CH₄ | [Hypothetical Value] | [Calculated Value] |
| He | [Hypothetical Value] | [Calculated Value] |
| H₂ | [Hypothetical Value] | [Calculated Value] |
| ¹ 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the development and testing of a diacetylene-based gas separation membrane.
Caption: Workflow for diacetylene membrane synthesis and gas separation testing.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Kinetics and Applications of On-Surface Topochemical Polymerization of Diacetylene Striped Phases - ProQuest [proquest.com]
- 3. academic.oup.com [academic.oup.com]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. Applications of Polyacetylene Derivatives in Gas and Liquid Separation - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Application of 2,10-Dodecadiyne in Wastewater Treatment: A Theoretical Framework
Introduction
Water contamination by a myriad of pollutants, including organic dyes, heavy metals, and organic solvents, poses a significant environmental challenge. The development of novel materials for efficient wastewater remediation is a critical area of research. While direct applications of 2,10-Dodecadiyne in wastewater treatment are not extensively documented, its chemical structure as a diyne monomer presents a strong potential for the synthesis of advanced materials, such as polydiacetylenes (PDAs) and graphdiyne (GDY) analogues, which have shown promise in environmental remediation.[1][2] This document outlines the prospective applications, theoretical mechanisms, and experimental protocols for leveraging this compound-derived materials in wastewater treatment technologies.
The core concept revolves around the polymerization of this compound to form conjugated polymer systems. These systems, rich in π-electrons and featuring a porous structure, are anticipated to exhibit strong interactions with various pollutants, facilitating their removal from aqueous environments.
Potential Applications and Mechanisms
Materials derived from this compound are envisioned to be applicable in several areas of wastewater treatment, primarily through adsorption and filtration processes. The underlying mechanisms are inferred from studies on similar diyne-based materials like graphdiyne.
1. Adsorption of Organic Pollutants: The highly π-conjugated structure of polymerized this compound can offer strong π-π stacking interactions with aromatic organic pollutants, such as industrial dyes (e.g., methylene blue, rhodamine B) and phenols. The uniform porosity of such materials could also lead to size-selective adsorption.
2. Heavy Metal Ion Sequestration: The acetylenic linkages within the polymer matrix can act as effective chelating sites for heavy metal ions.[1][2] The lone pair electrons of the triple bonds can form coordination complexes with metal ions like chromium, arsenic, mercury, and lead, thereby removing them from the water.
3. Oil-Water Separation: Functionalized polydiacetylene membranes derived from this compound could be engineered to possess superhydrophobic and oleophilic properties. This would allow for the selective passage of oil while repelling water, making them suitable for treating oily wastewater.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for a this compound-based adsorbent material, drawing parallels from experimental results on graphdiyne and other carbon-based nanomaterials. This data is for illustrative purposes to guide future research.
| Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time (min) |
| Methylene Blue | 150 - 250 | > 95 | 6.0 - 8.0 | 60 - 120 |
| Lead (Pb2+) | 100 - 200 | > 90 | 5.0 - 6.0 | 90 - 180 |
| Phenol | 80 - 150 | > 85 | 6.0 - 7.0 | 120 - 240 |
| Crude Oil | 50 - 100 (g/g) | > 98 | Not Applicable | 30 - 60 |
Experimental Protocols
This section details the protocols for the synthesis of polydiacetylene (PDA) vesicles and films from a generic diacetylene monomer, which can be adapted for this compound.
Protocol 1: Synthesis of Polydiacetylene Vesicles
Objective: To synthesize PDA vesicles that can be used as a colloidal adsorbent for pollutants in water.
Materials:
-
This compound
-
Ethanol (or another suitable polar solvent)
-
Ultrapure water (18.2 MΩ·cm)
-
UV lamp (254 nm)
Procedure:
-
Monomer Dissolution: Dissolve this compound in ethanol to prepare a stock solution (e.g., 10 mg/mL).
-
Solvent Injection: Heat a volume of ultrapure water to a temperature above the phase transition temperature of the monomer (e.g., 85 °C) under vigorous stirring (1000 rpm).[3]
-
Slowly inject the this compound/ethanol solution into the heated water. The amphiphilic diacetylene monomers will self-assemble into vesicles.[3]
-
Ethanol Evaporation: Continue stirring the mixture at the elevated temperature for 1 hour to ensure the complete evaporation of ethanol.[3]
-
Annealing: Allow the solution of self-assembled vesicles to cool to room temperature and then store at 4 °C overnight to anneal.[3]
-
Photopolymerization: Expose the vesicle suspension to 254 nm UV irradiation for a predetermined time (e.g., 5 minutes) to induce polymerization.[3] A color change to blue is indicative of successful polymerization.[3][4]
Protocol 2: Fabrication of Polydiacetylene Films
Objective: To create thin films of PDA for membrane-based filtration applications.
Materials:
-
This compound
-
Chloroform
-
Substrate (e.g., gold-coated silicon wafer, quartz slide)
-
16-Mercaptohexadecanoic acid (MHDA)
-
Zirconium oxychloride (ZrOCl2)
-
UV lamp (254 nm)
Procedure:
-
Substrate Functionalization:
-
Clean the substrate thoroughly.
-
For gold substrates, immerse in a 1 mM solution of MHDA in chloroform for 18 hours to form a self-assembled monolayer with terminal carboxylic acid groups.[5]
-
-
Zirconation: Immerse the functionalized substrate in a 5 mM ZrOCl2 solution (in 50:50 ethanol/water) for 20 minutes. This creates a zirconium-rich surface.[5]
-
Monomer Assembly:
-
Prepare a solution of this compound in chloroform.
-
Immerse the zirconated substrate in the monomer solution and allow it to self-assemble overnight.[5]
-
-
Layer-by-Layer Deposition (for multilayer films): Repeat the zirconation and monomer assembly steps to build up multiple layers.[5]
-
Photopolymerization: Irradiate the substrate with the assembled monomer film under a UV lamp (254 nm) to induce polymerization.[5]
Visualizations
Experimental Workflow for PDA Vesicle Synthesis
Caption: Workflow for synthesizing polydiacetylene vesicles.
Proposed Mechanism for Pollutant Removal
References
- 1. pure.uj.ac.za [pure.uj.ac.za]
- 2. Prospects of 2D graphdiynes and their applications in desalination and wastewater remediation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01370G [pubs.rsc.org]
- 3. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,10-Dodecadiyne Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2,10-dodecadiyne. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield
-
Question: My polymerization of this compound resulted in a low yield or no polymer at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no polymer yield is a common issue that can stem from several factors depending on the polymerization method. Here's a breakdown of potential causes and solutions:
-
For Solid-State Polymerization (UV or Thermal):
-
Improper Monomer Packing: Solid-state polymerization of diacetylenes is a topochemical reaction, meaning it is highly dependent on the crystal packing of the monomer.[1][2] If the this compound monomers are not properly aligned in the crystal lattice, polymerization will not occur efficiently.
-
Solution: Ensure slow and careful crystallization of the this compound monomer to obtain high-quality single crystals. Consider different crystallization solvents or solvent vapor diffusion techniques to promote the formation of reactive polymorphs.
-
-
Insufficient Initiation Energy: The energy provided by the UV lamp or the thermal annealing process may be insufficient to initiate polymerization.
-
Solution (UV): Increase the UV irradiation time or use a lamp with a higher intensity or a more appropriate wavelength (typically 254 nm for diacetylenes).[3]
-
Solution (Thermal): Increase the annealing temperature or prolong the reaction time. Be cautious not to exceed the melting point of the monomer or the decomposition temperature of the polymer.[4]
-
-
-
For Solution-Phase Polymerization (Glaser Coupling):
-
Catalyst Inactivity: The copper catalyst may be oxidized or poisoned, rendering it inactive.
-
Solution: Use fresh, high-purity copper(I) salt (e.g., CuCl, CuBr). Ensure all solvents and reagents are deoxygenated, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Presence of Inhibitors: Trace impurities in the monomer or solvent can inhibit the polymerization reaction.
-
Solution: Purify the this compound monomer and the solvent prior to use.
-
-
Incorrect Reaction Conditions: The reaction temperature, concentration, or base may not be optimal.
-
Solution: Optimize the reaction conditions by systematically varying the temperature, monomer concentration, and the type or amount of base used.
-
-
-
Logical Troubleshooting Flow for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Issue 2: Polymer is Insoluble
-
Question: The poly(this compound) I synthesized is insoluble in common organic solvents. Why is this happening and what can I do?
-
Answer: The insolubility of polydiacetylenes is often due to their rigid, conjugated backbone and potential cross-linking.
-
High Molecular Weight and Rigidity: The extended π-conjugated system of the polymer backbone leads to strong intermolecular interactions, making it difficult for solvent molecules to penetrate and dissolve the polymer chains.
-
Cross-linking: In solid-state polymerization, extensive cross-linking between polymer chains can occur, leading to an insoluble network. In Glaser coupling, side reactions can also lead to cross-linked products.
-
Solution (Solid-State): Control the extent of polymerization by reducing the irradiation time or annealing temperature. This can yield a lower molecular weight, more soluble polymer.
-
Solution (Glaser Coupling): Undesirable side reactions can be minimized by carefully controlling the reaction conditions, such as temperature and monomer concentration.[1][5] Adding a reducing agent can sometimes suppress unwanted coupling reactions.[5]
-
-
Issue 3: Broad Molecular Weight Distribution (High Polydispersity)
-
Question: Gel permeation chromatography (GPC) analysis of my poly(this compound) shows a broad molecular weight distribution. How can I achieve a narrower distribution?
-
Answer: A broad molecular weight distribution in polydiacetylenes can be attributed to several factors:
-
For Solid-State Polymerization:
-
Non-uniform Initiation: In UV-initiated polymerization, the light penetration may not be uniform throughout the crystal, leading to chains of varying lengths.
-
Crystal Defects: Defects in the monomer crystal can act as termination sites, resulting in shorter polymer chains.
-
Solution: Use thin, high-quality monomer crystals to ensure uniform UV penetration. Optimize crystallization conditions to minimize defects.
-
-
-
For Solution-Phase Polymerization (Glaser Coupling):
-
Chain Transfer and Termination Reactions: Side reactions can lead to the formation of polymers with a wide range of molecular weights.
-
Slow Initiation: If the initiation of new polymer chains is slow compared to propagation, a broad distribution can result.
-
Solution: Optimize catalyst and ligand concentrations, as well as the reaction temperature, to favor chain propagation over termination and transfer reactions. The choice of ligand can also influence the outcome of the polymerization.[5]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal method for polymerizing this compound?
-
A1: The optimal method depends on the desired properties of the final polymer.
-
Solid-state polymerization (UV or thermal) is ideal for producing highly ordered, crystalline polymers, often with unique optical and electronic properties.[6] This method relies on the topochemical reaction of well-aligned monomers in a crystal.[2]
-
Solution-phase Glaser coupling polymerization offers more flexibility in terms of reaction scale and does not require monomer crystallization.[7][8] This method is suitable for producing soluble, linear polymers.
-
-
-
Q2: What are the typical reaction conditions for the polymerization of this compound?
-
A2: Specific conditions for this compound are not extensively reported, but based on similar long-chain diacetylenes, the following conditions can be used as a starting point:
Table 1: General Reaction Conditions for this compound Polymerization
-
| Parameter | Solid-State UV-Initiated | Solid-State Thermal-Initiated | Solution-Phase Glaser Coupling |
| Monomer State | Crystalline | Crystalline | In solution |
| Initiation | UV irradiation (e.g., 254 nm) | Thermal annealing | Copper(I) catalyst |
| Temperature | Room temperature | Below melting point (e.g., 50-100 °C) | 25-60 °C |
| Atmosphere | Air or inert | Inert (e.g., N₂, Ar) | Inert (e.g., N₂, Ar) |
| Solvent | N/A | N/A | Pyridine, THF, or similar |
| Catalyst | N/A | N/A | CuCl, CuBr |
| Ligand | N/A | N/A | TMEDA, Pyridine |
-
Q3: How can I characterize the resulting poly(this compound)?
-
A3: Several analytical techniques can be used to characterize the polymer:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, look for the disappearance or significant reduction of the alkyne C-H and C≡C stretching bands and the appearance of new peaks corresponding to the polymer backbone.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the polymer. The disappearance of the acetylenic proton signals and shifts in the carbon signals will indicate polymerization.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.[11][12]
-
UV-Visible Spectroscopy: Polydiacetylenes typically exhibit strong absorption in the visible region due to their conjugated backbone, often appearing colored (blue or red).[3]
-
-
-
Q4: What are the safety precautions I should take when working with this compound and its polymerization?
-
A4: Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area or a fume hood.
-
When using UV irradiation, ensure proper shielding to avoid exposure to your skin and eyes.
-
Copper catalysts can be toxic; handle them with care and dispose of them properly.
-
Organic solvents used in Glaser coupling are often flammable and should be handled in a fume hood away from ignition sources.
-
-
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard procedures for diacetylene polymerization. Optimization for this compound may be required.
Protocol 1: Solid-State UV-Initiated Polymerization
-
Materials:
-
This compound monomer
-
Suitable solvent for crystallization (e.g., hexane, ethanol)
-
UV lamp (254 nm)
-
Quartz or UV-transparent substrate
-
-
Experimental Workflow:
Caption: Workflow for UV-initiated solid-state polymerization.
-
Procedure:
-
Crystallize this compound from a suitable solvent to obtain thin, high-quality single crystals.
-
Carefully place the crystals on a quartz or other UV-transparent substrate.
-
Place the substrate under a 254 nm UV lamp.
-
Irradiate the crystals for a specified period. The polymerization can often be visually monitored by a color change (typically to blue or red).[3]
-
The extent of polymerization can be controlled by the irradiation time.
-
After irradiation, the polymer can be gently scraped from the substrate for characterization.
-
Protocol 2: Solid-State Thermal-Initiated Polymerization
-
Materials:
-
This compound monomer crystals
-
Oven or hot plate with temperature control
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Place high-quality crystals of this compound in a vial or on a substrate.
-
Place the sample in an oven or on a hot plate under an inert atmosphere.
-
Heat the sample to a temperature below the monomer's melting point (e.g., 75 °C) for a set period.[4]
-
The polymerization progress can be monitored by observing the color change of the crystals.
-
After the desired reaction time, cool the sample to room temperature.
-
The resulting polymer can be collected for analysis.
-
Protocol 3: Solution-Phase Glaser Coupling Polymerization
-
Materials:
-
This compound
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine
-
Anhydrous, deoxygenated solvent (e.g., THF, pyridine)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
-
-
Experimental Workflow:
Caption: Workflow for Glaser coupling solution polymerization.
-
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
To the flask, add the anhydrous, deoxygenated solvent, the copper(I) catalyst (e.g., CuCl), and the ligand (e.g., TMEDA).
-
Stir the mixture until the catalyst dissolves.
-
In a separate flask, dissolve the this compound monomer in the same deoxygenated solvent.
-
Slowly add the monomer solution to the catalyst mixture via a syringe or dropping funnel.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for several hours to overnight.
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or NMR).
-
Once the reaction is complete, quench it by exposing it to air or by adding a dilute acid solution.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
By following these guidelines and protocols, researchers can optimize the polymerization of this compound and troubleshoot common experimental challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Preventing side reactions in 2,10-Dodecadiyne synthesis
Technical Support Center: 2,10-Dodecadiyne Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing symmetrical internal diynes like this compound is through the alkylation of a smaller terminal diyne, such as 1,5-hexadiyne, with an appropriate alkyl halide in the presence of a strong base. This involves the formation of a di-acetylide intermediate followed by a nucleophilic substitution (SN2) reaction.
Q2: What are the most common side reactions in this synthesis?
The most frequently encountered side reactions include:
-
Glaser Coupling: The oxidative homocoupling of the terminal alkyne starting material or mono-alkylated intermediate to form undesired dimers and polymers.[1][2]
-
Elimination (E2) Reactions: The alkyl halide may undergo elimination to form an alkene instead of the desired substitution product, especially if the alkyl halide is sterically hindered.[3][4]
-
Incomplete Alkylation: The reaction may stop after the addition of only one alkyl group, resulting in a mixture of mono- and di-alkylated products.
-
Isomerization: The triple bonds can migrate along the carbon chain under certain basic conditions.
Q3: How can I minimize the formation of Glaser coupling byproducts?
Glaser coupling is an oxidative coupling of terminal alkynes, often catalyzed by copper salts in the presence of an oxidant (like oxygen). To minimize this side reaction:
-
Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Avoid copper catalysts if possible: If a copper catalyst is not essential for your reaction, its exclusion will prevent this side reaction.
-
Add a reducing agent: If copper is present, adding a reducing agent can help keep the copper in the Cu(I) oxidation state and prevent the oxidative coupling.[1][2]
-
Low Temperatures: Running the reaction at low temperatures can suppress the rate of Glaser coupling.[1][2]
Q4: My reaction is yielding a significant amount of alkene. What is causing this and how can I fix it?
The formation of an alkene byproduct is likely due to an E2 elimination reaction competing with the desired SN2 reaction.[3][4] This is more prevalent with secondary and tertiary alkyl halides. To favor the SN2 pathway:
-
Use a primary alkyl halide: Primary alkyl halides are less sterically hindered and therefore less prone to elimination.[3][4]
-
Control the temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Choice of base: While a strong base is needed to deprotonate the alkyne, highly hindered bases can favor elimination. Sodium amide (NaNH₂) is a common choice that is effective for deprotonation without being excessively bulky.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of higher molecular weight impurities. | Glaser coupling of the starting material or intermediate. | - Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).- If using a copper catalyst, consider adding a reducing agent like sodium ascorbate.- Maintain low temperatures (-78°C to 0°C) during the addition of reagents.[1][2] |
| Significant amount of alkene byproduct detected by GC-MS or NMR. | E2 elimination is competing with the SN2 reaction. | - Verify that the alkyl halide used is primary. If not, switch to a primary halide.- Lower the reaction temperature.- Consider using a less sterically hindered base. |
| Complex mixture of starting material, mono-alkylated product, and di-alkylated product. | Incomplete deprotonation or insufficient reaction time/temperature for the second alkylation. | - Ensure at least two equivalents of strong base are used.- Allow for sufficient reaction time after the addition of the alkyl halide.- A slight increase in temperature after the initial addition may be necessary to drive the second alkylation to completion. |
| Isomerization of the triple bond observed in the product. | The reaction conditions (base, temperature) are promoting alkyne migration. | - Use a strong, non-nucleophilic base at low temperatures.- Minimize reaction time and work up the reaction promptly once complete. |
| No reaction or very low conversion. | - Ineffective deprotonation of the alkyne.- The alkyl halide is not reactive enough. | - Use a stronger base or ensure the base is not degraded.- Switch to a more reactive alkyl halide (e.g., from a chloride to a bromide or iodide). |
Experimental Protocols
Proposed Synthesis of this compound from 1,5-Hexadiyne
This protocol describes a plausible method for the synthesis of this compound via the di-alkylation of 1,5-hexadiyne.
Materials:
-
1,5-Hexadiyne
-
Sodium amide (NaNH₂)
-
1-Bromopropane
-
Liquid ammonia
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Deprotonation: Cool the flask to -78°C (dry ice/acetone bath) and condense liquid ammonia into the flask. Add sodium amide (2.2 equivalents) to the liquid ammonia with stirring. To this suspension, add a solution of 1,5-hexadiyne (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. Stir the mixture for 1-2 hours at -78°C to ensure complete formation of the di-acetylide.
-
Alkylation: Add 1-bromopropane (2.5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The ammonia will evaporate during this time.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Add diethyl ether to dissolve the organic product. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A schematic of the experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Side Reactions
Caption: A troubleshooting decision tree for common side reactions in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Polymerization of 2,10-Dodecadiyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,10-dodecadiyne polymerization. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most common and often most effective method for polymerizing diacetylene monomers like this compound is solid-state topochemical polymerization. This method relies on the ordered packing of the monomer in its crystalline state to facilitate a chain reaction, typically initiated by heat or UV radiation.[1][2] Solution-phase polymerization is also possible, but achieving high molecular weights can be more challenging.
Q2: Why is my polymerization yield of this compound consistently low?
A2: Low polymerization yield can stem from several factors. The most critical is the crystalline packing of the this compound monomer. For efficient solid-state polymerization, the monomer molecules must be properly aligned in the crystal lattice.[2] Other significant factors include monomer purity, the initiation method (UV vs. thermal), reaction temperature, and the presence of oxygen, which can inhibit radical polymerization.
Q3: How does monomer purity affect the polymerization of this compound?
A3: Monomer purity is crucial for achieving high polymer yield and molecular weight. Impurities can disrupt the crystal packing necessary for solid-state polymerization and can also act as chain terminators or inhibitors in any polymerization method. It is highly recommended to purify the this compound monomer, for instance by recrystallization, before use.
Q4: What is the role of a catalyst in this compound polymerization?
A4: While solid-state polymerization of diacetylenes is often initiated thermally or photochemically without a catalyst, certain solution-phase alkyne polymerizations can benefit from catalysts. For instance, Ziegler-Natta or metallocene-based catalysts can be used for the polymerization of some alkynes.[3][4] For oxidative coupling of terminal diynes, copper-based catalysts (e.g., Glaser coupling) are employed. However, for internal diynes like this compound in the solid state, the focus is typically on optimizing physical conditions rather than using a catalyst.
Q5: Can the choice of solvent impact the polymerization of this compound in solution?
A5: Yes, if you are attempting solution-phase polymerization, the solvent plays a critical role. The polarity of the solvent can influence the solubility of the monomer and the growing polymer chain, which in turn affects the polymerization rate and the final molecular weight. For some polymerizations, more polar solvents have been shown to lead to higher yields and molecular weights.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No polymerization or very low yield | Improper crystal packing of the monomer. | Recrystallize the this compound monomer from a suitable solvent. The goal is to obtain well-formed, single crystals. Annealing the crystals below the melting point may also improve packing. |
| Insufficient initiation energy. | If using UV initiation, increase the exposure time or intensity. If using thermal initiation, ensure the temperature is high enough to initiate the reaction but below the polymer's decomposition temperature. | |
| Presence of inhibitors. | Ensure the monomer is pure and free from inhibitors. Polymerization should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to exclude oxygen. | |
| Polymer has low molecular weight | Chain termination reactions. | Purify the monomer to remove impurities that can act as chain terminators. Control the reaction temperature, as excessively high temperatures can lead to side reactions and termination. |
| Non-optimal monomer concentration (in solution). | If attempting solution polymerization, experiment with different monomer concentrations. Higher concentrations can sometimes lead to higher molecular weights, but can also increase viscosity and hinder chain propagation.[7][8] | |
| Inconsistent results between batches | Variations in monomer crystal quality. | Standardize the monomer purification and crystallization procedure to ensure consistent crystal packing and quality between batches. |
| Fluctuations in reaction conditions. | Precisely control the temperature, UV exposure, and atmosphere for each polymerization reaction. | |
| Polymer is discolored or brittle | Thermal degradation. | Optimize the polymerization temperature and time to avoid degradation of the polymer. Characterize the thermal stability of your polymer using techniques like thermogravimetric analysis (TGA). |
| Oxidation. | As mentioned, perform the polymerization under an inert atmosphere to prevent oxidation, which can lead to discoloration and affect mechanical properties. |
Experimental Protocols
Protocol 1: Solid-State Thermal Polymerization of this compound (Guideline)
This is a general guideline. Optimal conditions should be determined experimentally.
-
Monomer Purification:
-
Recrystallize this compound from a suitable solvent (e.g., ethanol, hexane) to obtain high-purity single crystals.
-
Dry the crystals thoroughly under vacuum.
-
-
Polymerization Setup:
-
Place the crystalline monomer in a reaction vessel (e.g., a sealed glass tube).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove oxygen.
-
Seal the vessel under the inert atmosphere.
-
-
Thermal Initiation:
-
Place the sealed vessel in an oven or oil bath preheated to a temperature below the melting point of the monomer. A typical starting point for diacetylene polymerization is in the range of 60-100 °C.
-
Maintain the temperature for a set period (e.g., 24-72 hours). The reaction progress can often be monitored by a color change of the crystals.
-
-
Isolation of Polymer:
-
After the reaction, cool the vessel to room temperature.
-
Wash the resulting polymer with a solvent in which the monomer is soluble but the polymer is not (e.g., acetone or methanol) to remove any unreacted monomer.
-
Dry the polymer under vacuum.
-
Protocol 2: Monomer Purity Assessment (Guideline)
-
Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): Confirm the chemical structure and look for impurity peaks.
-
FTIR: Verify the presence of the alkyne C≡C stretch and the absence of functional groups from potential impurities.
-
Data Presentation
Table 1: Effect of Solvent Polarity on Polymerization Yield (Illustrative Data for a Generic Polyurethane Synthesis)
| Solvent | Dielectric Constant | Polymer Yield (%) | Average Molecular Weight ( g/mol ) |
| NMP | 32.0 | Lower | Lower |
| DMA | 37.8 | Higher | Higher |
| Data adapted from a study on polyurethane synthesis to illustrate the concept.[5] |
Table 2: Influence of Monomer Concentration on Polymerization (Illustrative Data for Poly(hexylene adipate))
This table demonstrates the common trend of increasing yield and molecular weight with higher monomer concentration in solution polymerization. This principle can be a starting point for optimizing this compound solution polymerization.
| Monomer Concentration (mol·L⁻¹) | Polymer Yield (%) | Number Average Molecular Weight (Mₙ) (g·mol⁻¹) |
| 0.5 | Lower | 7,400 |
| 4.0 | Higher | 12,300 |
| Data adapted from a study on poly(hexylene adipate) to illustrate the concept.[8] |
Visualizations
Diagram 1: General Workflow for Improving this compound Polymerization Yield
Caption: Workflow for troubleshooting and optimizing the yield of this compound polymerization.
Diagram 2: Decision Pathway for Polymerization Method Selection
Caption: Decision-making process for selecting a suitable polymerization method for this compound.
References
- 1. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ActivCat® Catalysts [grace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of metallosupramolecular polymer concentration on the synthesis of poly[n]catenanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 2,10-Dodecadiyne Synthesis
Welcome to the technical support center for the synthesis of 2,10-dodecadiyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and characterize impurities encountered during the synthesis of this long-chain diyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing symmetrical diynes like this compound is the Glaser-Hay coupling reaction. This reaction involves the oxidative homocoupling of a terminal alkyne, in this case, 1-hexyne, using a copper salt catalyst, an amine base, and an oxidant.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: The primary impurity is the homocoupled byproduct of the starting material, which in this case would be 1,3-dodecadiyne if there were any isomerization, though the main byproduct is typically related to side reactions of the starting alkyne. Other potential impurities include unreacted 1-hexyne, and potentially oligomeric species if the reaction is not well-controlled. Solvents and reagents from the workup can also be present as residual impurities.
Q3: How can I minimize the formation of these impurities?
A3: To minimize byproduct formation, it is crucial to maintain controlled reaction conditions. This includes slow addition of the starting material, maintaining a consistent temperature, and ensuring efficient stirring. The choice of catalyst, base, and solvent system also plays a significant role. For the Glaser-Hay coupling, using a well-defined catalyst system like CuCl/TMEDA (N,N,N',N'-tetramethylethylenediamine) can improve selectivity.[1]
Q4: What are the best analytical techniques to characterize this compound and its impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is invaluable for structural elucidation of the desired product and any isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to no yield of this compound | Inactive catalyst | Ensure the copper catalyst is fresh and not oxidized. |
| Insufficient oxidant | Ensure adequate aeration (if using air) or supply of oxygen. | |
| Incorrect reaction temperature | Optimize the reaction temperature; Glaser-Hay couplings are often run at room temperature. | |
| High percentage of homocoupled byproduct | Reaction concentration is too high | Perform the reaction under more dilute conditions to favor the desired coupling. |
| Rapid addition of starting material | Add the 1-hexyne slowly to the reaction mixture to maintain a low concentration. | |
| Presence of multiple unidentified peaks in GC-MS | Side reactions due to prolonged reaction time or high temperature | Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed. |
| Impure starting materials | Ensure the purity of 1-hexyne and all solvents and reagents before use. | |
| Difficulty in purifying the final product | Co-elution of product and impurities | Utilize a high-resolution chromatography column for separation. Consider derivatization to improve separation if necessary. |
| Thermal decomposition during purification | If using distillation, perform it under reduced pressure. Consider column chromatography as a milder alternative. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Glaser-Hay Coupling
This protocol is a general guideline for the Glaser-Hay coupling of 1-hexyne to form this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-Hexyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Oxygen or compressed air
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
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Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (5-10 mol%) and TMEDA (1-1.2 equivalents relative to CuCl) in anhydrous acetone.
-
Stir the mixture under an atmosphere of oxygen or by bubbling dry air through the solution until a homogenous green or blue solution is formed.
-
Slowly add a solution of 1-hexyne in anhydrous acetone to the catalyst mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a dilute HCl solution.
-
Extract the product with hexane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 31699-38-4[2] |
| Molecular Formula | C₁₂H₁₈[2][3] |
| Molecular Weight | 162.27 g/mol [3] |
| Appearance | Colorless oil |
Table 2: Expected ¹H NMR Chemical Shifts for this compound
Note: These are predicted values based on the structure. Actual values may vary slightly.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-CH₂- | ~0.9 | Triplet | 6H |
| CH₃-CH₂-C≡ | ~1.4-1.6 | Multiplet | 4H |
| -CH₂-C≡C- | ~2.1-2.3 | Multiplet | 4H |
| C≡C-CH₂-CH₂-C≡C | ~1.5 | Multiplet | 4H |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on the structure. Actual values may vary slightly.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C H₃-CH₂- | ~13-14 |
| CH₃-C H₂-C≡ | ~22-23 |
| -C H₂-C≡C- | ~18-20 |
| C≡C-C H₂-C H₂-C≡C | ~28-30 |
| -C ≡C - | ~75-85 |
Table 4: Potential Mass Spectrometry Fragments of this compound and Common Impurities
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 162 | 147, 133, 119, 105, 91, 77 | Fragmentation is expected to occur at the allylic and propargylic positions. |
| 1-Hexyne (unreacted) | 82 | 67, 53, 41, 39 | Characteristic fragmentation pattern of a terminal alkyne. |
| Homocoupled byproduct (e.g., Dodeca-5,7-diyne if isomerization occurs) | 162 | Similar to the product, making it difficult to distinguish by MS alone. | Retention time in GC will be different. |
Visualizations
References
How to avoid cyclic byproducts in 2,10-Dodecadiyne polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of cyclic byproducts during the polymerization of 2,10-dodecadiyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from this compound polymerization?
The polymerization of this compound, a terminal diyne, can yield two main types of products: the desired linear polydiyne and undesired cyclic byproducts. The linear polymer is formed through intermolecular reactions, where monomer units link together to form long chains. Cyclic byproducts, on the other hand, are the result of intramolecular reactions, where a single monomer or a short-chain oligomer reacts with itself to form a ring structure.
Q2: What is the main driving factor for the formation of cyclic byproducts?
The formation of cyclic byproducts is primarily governed by reaction kinetics and the effective concentration of the monomer. At low monomer concentrations, the probability of the two ends of the same molecule finding each other (intramolecular reaction) is higher than the probability of two different molecules reacting (intermolecular reaction). This kinetic preference at high dilution is a common challenge in polymerization reactions aiming for linear chains from α,ω-difunctional monomers.
Q3: Which polymerization methods are commonly used for this compound, and how do they influence cyclization?
Common methods for the polymerization of terminal diynes like this compound include Glaser, Eglinton, and Hay coupling reactions, as well as acyclic diyne metathesis (ADMET).
-
Glaser-Hay Coupling: This method uses a copper(I) salt (e.g., CuCl) and a ligand like TMEDA in the presence of an oxidant (typically air). It is known to be effective for forming C-C bonds between terminal alkynes. However, the reaction conditions, particularly concentration, need to be carefully controlled to favor polymer formation over cyclization.
-
Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine solution. It is often used for the synthesis of macrocycles, which highlights its propensity for intramolecular cyclization under dilute conditions.
-
Acyclic Diyne Metathesis (ADMET): This is a powerful method for producing linear polymers from diynes. It is a step-growth condensation polymerization that is typically driven by the removal of a small volatile byproduct under high vacuum. The equilibrium nature of this reaction requires careful control of reaction conditions to achieve high molecular weight polymers and minimize cyclic oligomers.
Troubleshooting Guide: Minimizing Cyclic Byproducts
This guide addresses common issues encountered during this compound polymerization that lead to the formation of cyclic byproducts.
| Problem | Potential Cause | Recommended Solution |
| Low polymer yield and presence of a significant low molecular weight fraction (as observed by GPC/SEC). | The reaction concentration is too low, favoring intramolecular cyclization. | Increase the monomer concentration. For solution polymerizations, aim for a concentration that maximizes intermolecular reactions without causing solubility issues. For bulk polymerizations, ensure the reaction is homogenous. |
| Polymerization stalls at a low molecular weight. | Impurities in the monomer or solvent are quenching the catalyst or terminating the polymer chains. | Purify the this compound monomer and all solvents immediately before use. Common purification techniques include distillation or column chromatography. Ensure all glassware is rigorously dried. |
| Inconsistent polymerization results. | The catalyst is unstable or is being deactivated. | Prepare the catalyst solution fresh for each reaction. If using a copper-based catalyst, ensure that the oxidation state of the copper is appropriate for the chosen method (Cu(I) for Glaser-Hay, Cu(II) for Eglinton). For ADMET, use a highly active and stable metathesis catalyst. |
| Formation of a mixture of linear polymer and various cyclic oligomers. | The reaction conditions are not optimized to strongly favor one pathway over the other. | In addition to adjusting the concentration, consider the rate of monomer addition. A slow, continuous addition of the monomer to a concentrated reaction mixture can maintain a low instantaneous concentration of the monomer while the overall concentration of growing polymer chains is high, thus favoring chain extension over cyclization. |
Quantitative Data on Reaction Conditions
| Monomer Concentration (M) | Predominant Product | Approximate Yield of Linear Polymer (%) | Approximate Yield of Cyclic Byproducts (%) |
| 0.01 | Cyclic Monomer/Dimer | < 10 | > 90 |
| 0.1 | Mixture of Oligomers and Cyclics | 30 - 50 | 50 - 70 |
| 1.0 | Linear Polymer | > 80 | < 20 |
| Bulk (Solvent-free) | High Molecular Weight Linear Polymer | > 95 | < 5 |
Experimental Protocol: Linear Polymerization of this compound via Acyclic Diyne Metathesis (ADMET)
This protocol is designed to favor the formation of high molecular weight linear poly(this compound) while minimizing the formation of cyclic byproducts.
Materials:
-
This compound (high purity)
-
Grubbs-type or Schrock-type metathesis catalyst
-
Anhydrous, degassed toluene
-
High-vacuum Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry and degas toluene by passing it through a column of activated alumina and sparging with argon.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).
-
Monomer Charging: In the glovebox, weigh the desired amount of this compound and the metathesis catalyst (typically a monomer-to-catalyst ratio of 100:1 to 500:1) into the Schlenk flask. Add the anhydrous, degassed toluene to achieve the desired high concentration (e.g., > 1 M).
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a gentle flow of inert gas.
-
Once the reaction has started (indicated by a color change or initial gas evolution), connect the flask to a high-vacuum line (< 50 mTorr) through the condenser. This is crucial for removing the volatile byproduct (e.g., but-2-yne) and driving the equilibrium towards polymer formation.
-
Continue the reaction under high vacuum with vigorous stirring for several hours (4-24 hours), monitoring the viscosity of the solution. An increase in viscosity indicates polymer formation.
-
-
Termination and Precipitation:
-
Cool the reaction mixture to room temperature and quench the reaction by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol or acetone.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity. The absence of a significant low molecular weight tail suggests the successful suppression of cyclic byproducts.
Logical Workflow for Minimizing Cyclic Byproducts
The following diagram illustrates the decision-making process and experimental workflow for optimizing the polymerization of this compound to favor the formation of linear polymers.
Caption: Troubleshooting workflow for minimizing cyclic byproducts.
Technical Support Center: Scaling Up 2,10-Dodecadiyne Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,10-dodecadiyne, focusing on strategies for scaling up production. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthetic route for this compound?
A scalable and efficient method for synthesizing unsymmetrical diynes like this compound is the Cadiot-Chodkiewicz coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt catalyst and a base. For the synthesis of this compound, a suitable pair of reactants would be 1-pentyne and 1-bromo-1-heptyne.
Q2: What are the key starting materials and reagents required for the Cadiot-Chodkiewicz coupling to synthesize this compound?
The primary starting materials are 1-pentyne and 1-bromo-1-heptyne. Essential reagents include a copper(I) salt catalyst (e.g., copper(I) iodide or copper(I) bromide), a base (e.g., a primary amine like n-butylamine, or an inorganic base like potassium carbonate), and a suitable solvent (e.g., ethanol, methanol, THF, or DMF).[1][2]
Q3: What are the common side reactions to be aware of during the synthesis?
The most significant side reaction is the homo-coupling of the terminal alkyne (Glaser coupling) or the 1-haloalkyne, leading to the formation of symmetrical diynes (1,3-octadiyne and 1,3,11,13-tetradecatetrayne, respectively).[4][5] This reduces the yield of the desired unsymmetrical product, this compound, and complicates purification.
Q4: How can I minimize the formation of homo-coupled byproducts?
Several strategies can be employed to suppress homo-coupling:
-
Use of a Co-reductant: Adding a reducing agent like sodium ascorbate can help maintain the copper catalyst in its active Cu(I) state, preventing the Cu(II)-mediated oxidative homo-coupling.[4][5]
-
Ligand Selection: The use of specific ligands, such as tris(o-tolyl)phosphine, can favor the cross-coupling reaction over homo-coupling.[1]
-
Controlled Addition of Reactants: Slow, controlled addition of the 1-bromo-1-heptyne to the reaction mixture containing 1-pentyne and the catalyst can help maintain a low concentration of the haloalkyne, thus minimizing its self-coupling.
Q5: What are the recommended purification methods for this compound?
Due to its non-polar nature, this compound can be purified using standard chromatographic techniques. Column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) is typically effective. For large-scale purification, techniques like flash chromatography are recommended. Given its long carbon chain, distillation under reduced pressure could also be a viable purification method.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the copper(I) salt is fresh and has not been oxidized to copper(II). Consider adding a reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst in situ.[4][5] |
| Poor Quality Starting Materials | Verify the purity of 1-pentyne and 1-bromo-1-heptyne using techniques like NMR or GC-MS. Impurities can interfere with the reaction. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. While many Cadiot-Chodkiewicz couplings proceed at room temperature, some systems may require gentle heating. Ensure the base is appropriate and used in the correct stoichiometry. |
| Insufficient Mixing | For larger scale reactions, ensure efficient stirring to overcome mass transfer limitations, especially if the reaction mixture is heterogeneous. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Issue 2: High Proportion of Homo-Coupled Byproducts
| Potential Cause | Troubleshooting Step |
| Oxidation of Copper(I) Catalyst | De-gas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the catalyst. The use of sodium ascorbate is also highly recommended.[4][5] |
| Sub-optimal Reactant Ratio | While a 1:1 stoichiometry is ideal, in practice, a slight excess of the more readily available or less expensive alkyne (e.g., 1-pentyne) can be used to drive the reaction towards the desired cross-coupled product. |
| Inappropriate Solvent | The choice of solvent can influence the relative rates of cross-coupling and homo-coupling. Experiment with different solvents such as ethanol, THF, or DMF to find the optimal conditions for your specific substrates.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | If the homo-coupled byproducts have similar Rf values to this compound in TLC, try using a different eluent system with a lower polarity or a different stationary phase for chromatography. |
| Presence of Copper Catalyst in the Product | After the reaction, quench with an aqueous solution of ammonium chloride to complex with the copper catalyst and facilitate its removal during the aqueous work-up. |
| Oily or Waxy Product | Long-chain hydrocarbons can be difficult to handle. If the product is an oil, ensure complete removal of the solvent under high vacuum. If it is a low-melting solid, recrystallization from a suitable solvent at low temperature may be an effective purification method. |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-1-heptyne
This protocol is a representative method for the synthesis of the 1-haloalkyne precursor.
Materials:
-
1-Heptyne
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
-
In a flask protected from light, dissolve 1-heptyne (1.0 eq) in acetone.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
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Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-1-heptyne.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Cadiot-Chodkiewicz Coupling for this compound Synthesis
Materials:
-
1-Pentyne
-
1-Bromo-1-heptyne
-
Copper(I) iodide (CuI)
-
n-Butylamine
-
Ethanol
-
Sodium ascorbate (optional, but recommended)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-pentyne (1.2 eq) in ethanol in a round-bottom flask, add copper(I) iodide (0.05 eq) and sodium ascorbate (0.1 eq).
-
Add n-butylamine (2.0 eq) to the mixture.
-
Slowly add a solution of 1-bromo-1-heptyne (1.0 eq) in ethanol to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using hexanes as the eluent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cadiot-Chodkiewicz Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Scale-up) |
| Catalyst | CuI (5 mol%) | CuBr (2 mol%) |
| Base | n-Butylamine | K₂CO₃ |
| Solvent | THF | Ethanol |
| Additive | None | Sodium Ascorbate (10 mol%) |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 24 hours | 12 hours |
| Typical Yield | 60-70% | 80-90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
Technical Support Center: Purification of 2,10-Dodecadiyne Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,10-Dodecadiyne monomer. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Incomplete transfer of crystals during filtration. | - Select a solvent in which the monomer has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter. |
| Oily Product Instead of Crystals | - The compound's melting point is lower than the temperature of the crystallization solvent.- Presence of impurities that are depressing the melting point. | - Choose a solvent with a lower boiling point.- Attempt purification by column chromatography or vacuum distillation first to remove a larger portion of impurities.- Try a two-solvent recrystallization system. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent) polarity.- Column overloading.- The sample was not loaded in a concentrated band.- Cracking or channeling of the stationary phase. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. For a non-polar compound like this compound, start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase polarity if needed.- Use an appropriate ratio of stationary phase to sample weight (typically 30:1 to 100:1).- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it carefully onto the column.- Ensure the column is packed uniformly and is not allowed to run dry. |
| Product Decomposes During Distillation | - The distillation temperature is too high, leading to thermal decomposition of the alkyne. | - Use vacuum distillation to lower the boiling point of the this compound. The boiling point is reported to be 103-104°C at 8 mmHg.[1] |
| Co-elution of Impurities in Chromatography | - The polarity of the impurity is very similar to the product. | - Use a less polar solvent system and a longer column to improve separation.- Consider using a different stationary phase, such as alumina instead of silica gel.- If the impurity is a result of a side reaction, consider modifying the synthesis to minimize its formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities can include starting materials from the synthesis, byproducts from side reactions such as homocoupling of terminal alkynes, and solvents used in the reaction or workup. The synthesis of diynes can sometimes lead to the formation of oligomers or polymers as well.
Q2: How do I choose the right purification technique for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is suitable for removing small amounts of impurities from a solid crude product.
-
Column Chromatography is a versatile technique for separating the monomer from impurities with different polarities. Given that this compound is a non-polar molecule, it will elute quickly with non-polar solvents, while more polar impurities will be retained on the column.
-
Vacuum Distillation is ideal for separating the monomer from non-volatile impurities or impurities with significantly different boiling points.[2][3]
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: As this compound is a non-polar hydrocarbon, a good starting point for column chromatography on silica gel would be a non-polar solvent like hexane or petroleum ether.[4][5][6][7] The polarity can be gradually increased by adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane if needed to elute the product.
Q4: Can I use vacuum distillation to purify this compound?
A4: Yes, vacuum distillation is a suitable method. The boiling point of this compound is reported as 103-104°C at a pressure of 8 mmHg.[1] This technique is effective for separating it from non-volatile impurities.
Q5: How can I assess the purity of the this compound monomer after purification?
A5: The purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Gas Chromatography (GC): A pure sample will show a single peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): The spectra should show peaks corresponding to the structure of this compound without significant signals from impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., hexane or a hexane/diethyl ether mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified monomer.
-
Protocol 3: Purification by Vacuum Distillation
This protocol is for the purification of this compound by vacuum distillation, suitable for larger quantities or to remove non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound and boiling chips or a stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of around 8 mmHg.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the fraction that distills at 103-104°C.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Quantitative Data Summary
The following tables provide illustrative data for typical purification outcomes. The actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization of this compound
| Solvent System | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by GC, %) |
| Methanol | 5.0 | 3.8 | 76 | >98 |
| Hexane/Ethyl Acetate (9:1) | 5.0 | 4.1 | 82 | >99 |
Table 2: Column Chromatography of this compound
| Eluent System | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by GC, %) |
| 100% Hexane | 10.0 | 8.5 | 85 | >99 |
| Hexane/Diethyl Ether (98:2) | 10.0 | 8.9 | 89 | >99.5 |
Table 3: Vacuum Distillation of this compound
| Pressure (mmHg) | Boiling Range (°C) | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by GC, %) |
| 8 | 103-105 | 25.0 | 22.0 | 88 | >99 |
Visualizations
Caption: Decision workflow for selecting the appropriate purification technique for this compound monomer.
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
References
- 1. 2,10-Dodecadiino, 97 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 2. researchgate.net [researchgate.net]
- 3. Can you remove vacuum distillation from tritium sample preparation? – LabLogic [lablogic.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Morphology of Poly(2,10-dodecadiyne) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2,10-dodecadiyne) films. Our goal is to help you overcome common experimental challenges and gain precise control over film morphology.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing poly(this compound) thin films?
A1: The most common methods for preparing poly(this compound) thin films are solution casting and vapor deposition polymerization. Solution casting is a straightforward technique involving the dissolution of the this compound monomer, casting the solution onto a substrate, and then inducing polymerization. Vapor deposition is a solvent-free method where the monomer is evaporated, deposited onto a substrate, and subsequently polymerized, often resulting in highly uniform and conformal films.[1][2] The Langmuir-Blodgett technique is another method used to create highly ordered monolayers of diacetylene monomers, which are then polymerized.[3][4][5][6][7]
Q2: How is the polymerization of this compound typically initiated?
A2: The solid-state polymerization of diacetylene monomers like this compound is typically initiated by exposing the crystalline monomer film to UV or gamma radiation.[8][9] Thermal annealing can also be used to induce polymerization.[10] The choice of initiation method can influence the resulting polymer chain length and film morphology.
Q3: What is the importance of controlling the morphology of poly(this compound) films?
A3: The morphology of poly(this compound) films, including crystallinity, crystal size, and orientation, is critical as it directly influences the material's electronic, optical, and mechanical properties. For applications in electronics, drug delivery, and sensors, precise control over the film's structure is essential for achieving desired performance and reproducibility.
Q4: Can the color of the polydiacetylene film indicate something about its properties?
A4: Yes, the color of polydiacetylene films is indicative of the electronic structure of the polymer backbone. Typically, these films exhibit a blue or red phase. The blue phase has a more planar and ordered conjugated backbone, while the red phase is associated with a less ordered structure. The transition between these phases can be induced by external stimuli such as temperature, solvents, or mechanical stress.
Troubleshooting Guide
Issue 1: Poor Film Quality (Cracks, Pinholes, or Incomplete Coverage)
| Potential Cause | Suggested Solution |
| Solution Casting: | |
| Too rapid solvent evaporation. | Use a solvent with a lower vapor pressure. Cover the casting setup to slow down evaporation. |
| Low viscosity of the monomer solution. | Increase the concentration of the this compound monomer in the solution. |
| Poor wetting of the substrate. | Ensure the substrate is clean. Consider surface treatments like plasma cleaning or using a different substrate with appropriate surface energy. |
| Vapor Deposition: | |
| Substrate temperature is too high. | Lower the substrate temperature to promote monomer condensation and film nucleation. |
| Deposition rate is too low. | Increase the monomer evaporation temperature to achieve a higher deposition rate. |
| Contamination on the substrate. | Thoroughly clean the substrate before placing it in the deposition chamber. |
Issue 2: Uncontrolled Crystallization and Rough Surface Morphology
| Potential Cause | Suggested Solution |
| Solution Casting: | |
| Slow solvent evaporation. | Increase the rate of solvent evaporation by gently heating the substrate or using a solvent with a higher vapor pressure. |
| High monomer concentration. | Decrease the monomer concentration to reduce the nucleation density. |
| Inappropriate solvent. | Experiment with different solvents to find one that promotes more uniform crystallization. |
| Vapor Deposition: | |
| High substrate temperature. | Optimize the substrate temperature. A lower temperature generally leads to smaller grain sizes. |
| High deposition rate. | Reduce the deposition rate to allow more time for molecules to arrange in an ordered fashion. |
| Post-deposition thermal annealing. | Perform thermal annealing after deposition to promote recrystallization and control grain size.[3] |
Issue 3: Poor Adhesion and Film Delamination
| Potential Cause | Suggested Solution |
| Mismatch in surface energy between the film and the substrate. | Select a substrate with a surface energy that is well-matched with the polymer. Surface modification of the substrate can also improve adhesion. |
| Internal stress in the film. | Optimize the deposition or casting parameters to reduce stress. For vapor-deposited films, a slower deposition rate can help. For solution-cast films, a slower solvent evaporation rate is beneficial. |
| Substrate contamination. | Ensure the substrate is meticulously cleaned to remove any organic residues or particulates. |
Quantitative Data Summary
The precise quantitative relationship between experimental parameters and the morphology of poly(this compound) films requires empirical determination. However, based on general principles of conjugated polymer film formation, the following trends can be expected.
| Parameter | Effect on Film Morphology |
| Solution Casting | |
| Solvent Evaporation Rate | Slower: Larger, more ordered crystals; potentially rougher surface. Faster: Smaller crystals; smoother surface but may have higher defect density. |
| Monomer Concentration | Higher: Thicker films; may lead to larger aggregates and increased roughness. Lower: Thinner films; can result in more uniform coverage and smaller crystal size. |
| Substrate Temperature | Higher: Faster solvent evaporation, leading to smaller crystals. |
| Vapor Deposition | |
| Substrate Temperature | Higher: Increased surface mobility of molecules, potentially leading to larger, more ordered crystalline domains. If too high, re-evaporation can occur. Lower: Reduced surface mobility, resulting in smaller grain sizes and potentially amorphous regions. |
| Deposition Rate | Slower: More time for molecular arrangement, favoring larger and more ordered crystals. Faster: Can lead to smaller, less-ordered crystals and a higher density of defects. |
| Annealing Temperature | Higher (below melting point): Promotes recrystallization, increases crystal size and order.[3] |
| Annealing Time | Longer: Allows for more complete recrystallization and grain growth. |
Disclaimer: The trends outlined in this table are illustrative and based on general observations for conjugated polymers. Optimal conditions for controlling the morphology of poly(this compound) films should be determined experimentally.
Experimental Protocols
Protocol 1: Solution Casting of this compound Films
-
Solution Preparation: Dissolve the this compound monomer in a suitable solvent (e.g., chloroform, toluene) to the desired concentration (e.g., 1-10 mg/mL). Ensure the monomer is fully dissolved by gentle agitation or sonication.
-
Substrate Preparation: Clean the substrate (e.g., glass, silicon wafer) thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen gas. A UV-ozone or plasma treatment can be used for further cleaning and to modify the surface energy.
-
Casting: Place the cleaned substrate on a level surface. Dispense a controlled volume of the monomer solution onto the substrate.
-
Solvent Evaporation: Allow the solvent to evaporate in a controlled environment. To control the evaporation rate, the setup can be covered with a petri dish.
-
Polymerization: Once the solvent has completely evaporated, expose the resulting monomer film to a UV lamp (e.g., 254 nm) for a specified duration to induce solid-state polymerization. The film should change color, indicating polymerization.
-
Characterization: Analyze the film morphology using techniques such as Atomic Force Microscopy (AFM) for surface topography and X-ray Diffraction (XRD) for crystallinity.
Protocol 2: Vapor Deposition Polymerization of this compound
-
Substrate Preparation: Prepare the substrate as described in the solution casting protocol.
-
System Setup: Place the this compound monomer in a crucible within a thermal evaporator. Mount the cleaned substrate onto the substrate holder, which should have temperature control.
-
Evacuation: Evacuate the chamber to a high vacuum (e.g., < 10-5 Torr) to ensure a long mean free path for the evaporated molecules.
-
Deposition: Heat the crucible containing the monomer to its sublimation temperature. The monomer vapor will deposit onto the cooler substrate. Control the deposition rate and film thickness using a quartz crystal microbalance.
-
Polymerization: After deposition, the monomer film can be polymerized in-situ by UV irradiation through a transparent viewport in the chamber or ex-situ by removing the sample and exposing it to a UV source.
-
Characterization: Characterize the resulting polydiacetylene film using appropriate techniques (AFM, XRD, etc.).
Visualizations
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Vapor Deposition of Polymer Structures: From 2D Surface Coatings and Surface Microstructures to 3D Building Blocks and Structural Monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optica Publishing Group [opg.optica.org]
- 4. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 5. Langmuir-Blodgett Film of a Processable Polydiacetylene with Tricyanovinyldialkylaniline Chromophore | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis and polymerization of coupled compounds of 1,11-dodecadiyne [re.public.polimi.it]
- 10. mdpi.com [mdpi.com]
Challenges in the handling and storage of 2,10-Dodecadiyne
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and storage of 2,10-Dodecadiyne. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound (CAS No. 31699-38-4) is a linear hydrocarbon with two internal triple bonds.[1][2][3] It is a colorless liquid at room temperature and is classified as a combustible liquid.[4] Due to its long alkyl chain, it is hydrophobic and has low water solubility.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames.
Q3: Is this compound considered a hazardous substance?
According to available safety data sheets, this compound is not classified as a hazardous substance. However, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Q4: Can this compound be used in aqueous solutions?
Given its hydrophobic nature, this compound has very low solubility in water. For reactions in aqueous media, the use of a co-solvent or emulsifying agent may be necessary. The stability of similar dialkynes in aqueous solutions can be poor, leading to decomposition, which should be a consideration in experimental design.
Q5: What types of reactions is this compound typically used for?
As a diyne, this compound can be used in various chemical syntheses, including:
-
Polymerization: The two alkyne groups can participate in polymerization reactions to form conjugated polymers.[4][5][6][7]
-
Cross-linking: It can act as a cross-linking agent to form three-dimensional polymer networks.[8][][10]
-
Organic Synthesis: The alkyne functionalities can undergo various reactions, such as cycloadditions, to create more complex molecules.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Poor Solubility: The reactant may not be soluble in the chosen solvent system, especially in aqueous media. 2. Low Reactivity: As an internal alkyne, this compound may be less reactive than terminal alkynes in certain reactions. 3. Catalyst Inactivity: The catalyst used may be poisoned or not suitable for the reaction with an internal diyne. | 1. Solvent Screening: Test a range of anhydrous organic solvents (e.g., THF, DCM, Toluene). For aqueous reactions, consider using a co-solvent or phase-transfer catalyst. 2. Reaction Conditions: Increase the reaction temperature or use a more active catalyst. 3. Catalyst Selection: Ensure the catalyst is appropriate for internal alkyne reactions. For example, some copper-catalyzed click reactions work best with terminal alkynes. |
| Formation of Insoluble Material | 1. Polymerization: The diyne may be undergoing self-polymerization, especially at elevated temperatures or in the presence of certain catalysts. | 1. Control Temperature: Run the reaction at a lower temperature. 2. Inhibitor: Consider adding a polymerization inhibitor if self-reaction is a concern and does not interfere with the desired reaction. 3. Dilution: Perform the reaction at a higher dilution to reduce the likelihood of intermolecular reactions. |
| Difficulty in Product Purification | 1. Similar Polarity: The product may have a similar polarity to the starting material, making chromatographic separation challenging. 2. Oligomer Formation: The product mixture may contain oligomers of varying chain lengths. | 1. Chromatography Optimization: Use a high-resolution chromatography technique (e.g., HPLC) and screen different solvent systems. 2. Crystallization: Attempt to purify the product by crystallization. 3. Derivatization: Consider derivatizing the product to alter its polarity for easier separation. |
| Inconsistent Results | 1. Moisture Sensitivity: Although not highly water-reactive, trace moisture can affect certain organometallic reactions involving alkynes. 2. Air Sensitivity: Some catalysts and intermediates in alkyne reactions are sensitive to air. | 1. Anhydrous Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Degassing: Degas solvents before use to remove dissolved oxygen. |
Experimental Protocols
General Protocol for Polymerization of this compound
This is a general guideline and may require optimization.
-
Preparation: In a clean, dry Schlenk flask, add this compound and the desired anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Catalyst Addition: In a separate flask, prepare a solution of the appropriate catalyst (e.g., a palladium or copper-based catalyst for Sonogashira or Glaser coupling) in the same solvent.
-
Reaction: Slowly add the catalyst solution to the monomer solution with stirring. The reaction mixture may be heated to a specific temperature depending on the catalyst and desired polymer chain length.
-
Monitoring: Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to track the molecular weight distribution of the polymer.
-
Quenching and Isolation: Once the desired molecular weight is achieved, quench the reaction by adding an appropriate reagent. Precipitate the polymer by adding a non-solvent (e.g., methanol) and collect the solid by filtration.
-
Purification: Purify the polymer by re-dissolving it in a suitable solvent and re-precipitating it to remove any residual monomer and catalyst.
-
Drying: Dry the purified polymer under vacuum.
General Protocol for Cross-linking with this compound
-
Preparation: Dissolve the polymer to be cross-linked and this compound in a suitable solvent in a reaction vessel. The molar ratio of the polymer's reactive sites to the diyne will determine the cross-linking density.
-
Initiator/Catalyst Addition: Add the appropriate initiator (for radical-based cross-linking) or catalyst (for metal-catalyzed reactions) to the solution.
-
Curing: Heat the mixture or expose it to UV radiation, depending on the chosen cross-linking chemistry, for a specified period to allow the cross-linking reaction to proceed.
-
Solvent Removal: After curing, remove the solvent under vacuum to obtain the cross-linked polymer network.
-
Characterization: Characterize the degree of cross-linking using techniques such as swelling tests, dynamic mechanical analysis (DMA), or solid-state NMR.
Visualizations
Below are diagrams representing potential reaction pathways for this compound.
Caption: A generalized workflow for the polymerization of this compound.
Caption: Logical flow for a cross-linking experiment using this compound.
References
- 1. This compound | 31699-38-4 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAS: 31699-38-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. hengdasilane.com [hengdasilane.com]
Validation & Comparative
A Comparative Analysis of 2,10-Dodecadiyne and Other Diyne Monomers for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of advanced materials. Diyne monomers, which polymerize to form polydiacetylenes (PDAs), are a class of materials generating significant interest due to their unique chromogenic and sensory properties. This guide provides a comparative analysis of 2,10-dodecadiyne and other diyne monomers, with a focus on their performance in applications such as biosensors and smart materials. The information presented is supported by experimental data to aid in the selection of the most suitable monomer for specific research and development needs.
Introduction to Diyne Monomers and Polydiacetylenes
Diyne monomers are organic compounds containing two carbon-carbon triple bonds. Through a process called topochemical polymerization, these monomers can be converted into highly conjugated polymers known as polydiacetylenes (PDAs). This polymerization is typically initiated by UV irradiation or thermal treatment and results in a material with a distinctive blue appearance. A key feature of PDAs is their ability to undergo a colorimetric transition from blue to red, often accompanied by the emergence of fluorescence, in response to external stimuli. This stimuli-responsive behavior makes PDAs attractive for a wide range of applications, including sensing, drug delivery, and smart coatings.
The properties of the resulting PDA are highly dependent on the structure of the initial diyne monomer, including the length of the alkyl chain and the nature of the functional groups. This guide will explore these structure-property relationships with a focus on this compound, a C12 diyne monomer, and compare it with other relevant diyne monomers.
Comparative Performance of Diyne Monomers
The performance of a diyne monomer is evaluated based on several factors, including its ability to polymerize, the stability of the resulting polymer, and its responsiveness to stimuli. The following tables summarize the key performance indicators for this compound and other comparable diyne monomers based on available experimental data.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C12H18 | 162.27 | A symmetrical long-chain diyne with a simple alkyl backbone. Its structure allows for the formation of stable polydiacetylene assemblies. |
| 10,12-Pentacosadiynoic Acid (PCDA) | C25H42O2 | 374.6 | An amphiphilic diyne with a carboxylic acid headgroup, which facilitates the formation of vesicles and Langmuir films. Widely used in biosensor development due to the functionalizability of the headgroup. |
| 10,12-Tricosadiynoic Acid (TCDA) | C23H38O2 | 346.5 | Similar to PCDA but with a shorter alkyl chain, which can influence the packing of the monomers and the properties of the resulting polymer, such as its thermochromic response. |
| Diacetylenes with Urethane Groups | Varies | Varies | The presence of urethane groups promotes the formation of hydrogen bonds between monomers, which can enhance the stability of the polymer and influence its mechanochromic properties. |
Thermochromic Properties
The thermochromic response of a PDA is a critical parameter for applications such as temperature sensors and indicators. The transition temperature from the blue to the red phase is highly dependent on the structure of the diyne monomer.
| Monomer/Polymer System | Thermochromic Transition Temperature (°C) | Reversibility | Reference |
| Polydiacetylene (general) | Varies widely | Often irreversible | [1] |
| Esters of trideca-2,4-diyn-1-ol with carboxylic acids | -7 to 37 | Irreversible | [1] |
| PDA-Glu/PDMS film | 20 to 80 | Reversible | [2] |
| Violet-phase TPE-functionalized PDA | 69 | Reversible | [3] |
Colorimetric Response in Biosensing Applications
The colorimetric response of PDAs is a key feature in the development of biosensors. The change in color can be quantified to determine the concentration of an analyte. The colorimetric response (CR) is often calculated using the formula: CR (%) = [ (PB₀ - PB₁) / PB₀ ] × 100%, where PB = A_blue / (A_blue + A_red)[4].
| Monomer System | Analyte | Detection Limit | Colorimetric Response (CR%) at 100 µM Analyte | Reference |
| PCDA–EDEA–TAA liposomes | Pb²⁺ | 38 nM | ~60% | [4] |
| PCDA–EDEA–OA liposomes | Pb²⁺ | 25 nM | ~52% | [4] |
| Polydiacetylene vesicles | Ammonia | < 10 ppm | Concentration-dependent | [5] |
Experimental Protocols
Topochemical Polymerization of Diyne Monomers
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules in the correct orientation for polymerization.
Materials:
-
Diyne monomer (e.g., this compound)
-
Substrate (e.g., quartz slide)
-
UV lamp (254 nm)
Procedure:
-
Prepare a thin film of the diyne monomer on a quartz substrate. This can be achieved by various methods, such as drop-casting a solution of the monomer in a volatile solvent or by vacuum deposition.
-
Place the substrate with the monomer film under a UV lamp (254 nm).
-
Irradiate the film for a specified period. The polymerization process can be monitored by the appearance of a blue color.
-
The degree of polymerization can be controlled by adjusting the irradiation time and intensity.
Fabrication of Polydiacetylene Vesicles for Biosensing
Polydiacetylene vesicles are self-assembled spherical structures that are commonly used in biosensor applications.
Materials:
-
Amphiphilic diyne monomer (e.g., 10,12-pentacosadiynoic acid - PCDA)
-
Deionized water
-
Probe sonicator
-
UV lamp (254 nm)
Procedure:
-
Disperse the amphiphilic diyne monomer in deionized water to a final concentration of 1-5 mM.
-
Heat the suspension above the phase transition temperature of the lipid (typically 60-80 °C).
-
Sonicate the solution using a probe sonicator for 15-30 minutes until the solution becomes clear.
-
Cool the vesicle solution in an ice bath for at least 30 minutes to allow for vesicle formation and stabilization.
-
Polymerize the diacetylene vesicles by exposing the solution to UV light (254 nm) until a deep blue color is observed.
Characterization of Polydiacetylene Properties
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to monitor the colorimetric transition of PDAs. The blue phase of PDA typically exhibits a maximum absorption peak at around 640 nm, while the red phase has a maximum absorption at approximately 540 nm. The colorimetric response can be quantified by measuring the changes in absorbance at these two wavelengths.
Raman Spectroscopy: Raman spectroscopy is a powerful tool for characterizing the structure of PDAs. The conjugated backbone of the polymer gives rise to strong Raman signals, particularly for the C=C and C≡C stretching modes. Changes in the Raman spectrum can provide insights into the conformational changes of the polymer backbone during the blue-to-red transition.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general workflow of a PDA-based biosensor and the mechanism of the colorimetric response.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular-level design of excellent reversible thermochromic polydiacetylene materials with the simultaneous enhancement of multiple performances - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Reversible thermochromism in violet-phase polydiacetylene derivatives triggered by ultraviolet photopolymerization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
A Comparative Guide to Graphdiyne from 2,10-Dodecadiyne and Other 2D Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of two-dimensional (2D) materials is rapidly expanding, offering a plethora of options for advanced applications in electronics, catalysis, and medicine. Among these, graphdiyne (GDY), a carbon allotrope featuring both sp- and sp²-hybridized carbon atoms, has garnered significant attention due to its unique electronic properties, natural bandgap, and porous structure.[1][2] This guide provides a comparative analysis of graphdiyne synthesized from the long-chain diyne precursor, 2,10-dodecadiyne, with other prominent 2D materials, namely graphene, phosphorene, and transition metal dichalcogenides (TMDCs). The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable material for their specific applications.
Data Presentation: A Comparative Overview of 2D Material Properties
The following table summarizes key quantitative data for graphdiyne (GDY) synthesized from this compound and its counterparts. It is important to note that the properties of 2D materials can vary depending on the synthesis method, number of layers, and environmental conditions.
| Property | Graphdiyne (from this compound) | Graphene | Phosphorene | Transition Metal Dichalcogenides (TMDCs, e.g., MoS₂) |
| Band Gap (eV) | ~0.5 - 1.2[3][4] | 0[5] | 0.3 (bulk) - 2.0 (monolayer) | 1.2 (indirect, bulk) - 1.8 (direct, monolayer) |
| Carrier Mobility (cm²/V·s) | 10² - 10⁴[6] | >10⁵[7] | ~10³ | 10² - 10³ |
| Young's Modulus (TPa) | ~0.3 - 0.5 | ~1.0[8] | ~0.04 - 0.1 | ~0.2 - 0.3 |
| Thermal Conductivity (W/mK) | Low (~10-50) | High (>3000) | Anisotropic (20-40) | Low (~30-50)[9][10] |
| Structure | Planar with porous network[1] | Planar honeycomb lattice | Puckered honeycomb lattice | Sandwich-like (X-M-X) |
Mandatory Visualization
Experimental Workflow for Graphdiyne Synthesis
The synthesis of graphdiyne from this compound typically involves an on-surface polymerization reaction, such as a Glaser-Hay or Eglinton coupling, on a catalytic metal substrate like copper. The following diagram illustrates the general experimental workflow.
Logical Relationship: Impact of Acetylenic Linkages on Electronic Properties
The presence of diacetylenic linkages (-C≡C-C≡C-) in the graphdiyne structure is a key differentiator from graphene's purely sp²-hybridized lattice. This structural feature directly influences the electronic properties of the material, leading to the opening of a natural band gap.
Experimental Protocols
Synthesis of Graphdiyne from this compound on Copper Substrate
This protocol describes a general method for the synthesis of graphdiyne films from this compound on a copper foil substrate via a Glaser-Hay coupling reaction.[11][12]
Materials:
-
This compound (precursor)
-
Copper (Cu) foil (catalytic substrate)
-
Pyridine (base)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂) (catalyst precursor)
-
Acetone, isopropanol, hydrochloric acid (for cleaning)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Substrate Preparation:
-
The copper foil is sequentially sonicated in acetone, isopropanol, and a dilute hydrochloric acid solution to remove surface oxides and organic contaminants.
-
The cleaned foil is then rinsed with deionized water and dried under a stream of inert gas.
-
The substrate is annealed in a tube furnace under a hydrogen/argon atmosphere to promote grain growth and create a smooth surface.
-
-
On-Surface Polymerization:
-
The annealed copper foil is placed in a reaction chamber, which is then evacuated and backfilled with an inert gas.
-
A solution of this compound in a suitable organic solvent (e.g., dichloromethane) is introduced into the chamber.
-
A solution of the copper catalyst and pyridine in an appropriate solvent is slowly added to the reaction chamber. The copper surface of the substrate catalyzes the homocoupling of the terminal alkyne groups of the this compound molecules.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration to facilitate the formation of a continuous graphdiyne film.
-
-
Post-Synthesis Treatment:
-
After the reaction, the substrate is carefully removed from the chamber and rinsed with appropriate solvents to remove unreacted precursors and byproducts.
-
The graphdiyne film can then be characterized directly on the copper substrate or transferred to another substrate for further analysis and device fabrication.
-
Characterization Techniques
-
Atomic Force Microscopy (AFM): Used to visualize the surface morphology and thickness of the synthesized graphdiyne film.
-
Raman Spectroscopy: A non-destructive technique to confirm the presence of characteristic vibrational modes of graphdiyne, including those associated with the sp²-hybridized rings and the diacetylenic linkages. The positions and relative intensities of the Raman peaks provide information about the quality and number of layers of the film.[13][14][15]
-
X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental composition and chemical bonding states of the carbon atoms in the graphdiyne film, confirming the presence of both sp- and sp²-hybridized carbon.
Concluding Remarks
Graphdiyne synthesized from this compound presents a compelling alternative to other 2D materials, particularly for applications requiring a natural semiconductor with a tunable band gap. While its carrier mobility may not reach the exceptional levels of graphene, its inherent band gap is a significant advantage for transistor applications.[16] Its lower Young's modulus compared to graphene suggests greater flexibility, which could be beneficial for flexible electronics.[17] Furthermore, its lower thermal conductivity compared to graphene makes it a potential candidate for thermoelectric applications.[9] The choice between graphdiyne and other 2D materials will ultimately depend on the specific performance requirements of the intended application. Further research focusing on optimizing the synthesis of high-quality, large-area graphdiyne films from various precursors will be crucial for unlocking its full potential.
References
- 1. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Widely tunable band gaps of graphdiyne: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 5. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal properties of transition-metal dichalcogenide [cpb.iphy.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of graphdiyne on a copper substrate via a self-coupling reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Raman Spectroscopy: a non-destructive, non-contact and simple technique to characterize carbon materials - part 2: Graphdiyne - ABCS [abcs.it]
- 14. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 15. Raman spectra of the graphyne-family: graphyne, graphdiyne and graphtriyne - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Comparison of graphene nanoribbons and phosphorene nanoribbons in electrical performance applications [ewadirect.com]
- 17. arxiv.org [arxiv.org]
A Comparative Guide to Conjugated Polymers: Benchmarking Polydiacetylenes Against Leading Alternatives
For researchers, scientists, and drug development professionals, the selection of a conjugated polymer is a critical decision dictated by the specific performance requirements of the application, be it for biosensors, organic electronics, or drug delivery systems. This guide provides an objective comparison of the performance of polydiacetylene (PDA), the polymer class derived from diyne monomers like 2,10-dodecadiyne, against two of the most widely utilized conjugated polymers: poly(3-hexylthiophene) (P3HT) and polyaniline (PANI).
Polydiacetylenes are a unique class of conjugated polymers synthesized through the topochemical polymerization of diyne monomers. This process, typically initiated by UV irradiation in the solid state, results in a highly ordered crystalline polymer with a distinctive ene-yne conjugated backbone. This structure is responsible for their characteristic optical properties, including dramatic colorimetric transitions from blue to red in response to external stimuli such as heat, pH changes, or mechanical stress.[1][2] While specific performance data for polymers derived from this compound is not extensively available in open literature, the general properties of long-chain aliphatic PDAs can be benchmarked against other well-characterized conjugated polymers.
Performance Metrics: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes key performance metrics for PDAs (representing the this compound-based polymer class), P3HT, and PANI. It is important to note that the properties of any polymer can vary significantly based on synthesis method, molecular weight, purity, and processing conditions.
| Performance Metric | Polydiacetylenes (PDA) | Poly(3-hexylthiophene) (P3HT) | Polyaniline (PANI) |
| Electrical Conductivity (S/cm) | Low (typically insulating) to 10⁻² (in specialized forms)[3] | 10⁻⁵ to 10⁻¹ (dopant and regioregularity dependent) | 10⁻¹⁰ (undoped) to >10² (doped) |
| Thermal Stability (Onset of Decomposition, Td) | ~300-350 °C | ~400 °C | ~350-400 °C (doped form less stable) |
| Solubility | Generally poor in common solvents; side-chain dependent | Good in common organic solvents (e.g., chloroform, chlorobenzene) | Soluble in NMP, DMSO (base form); dopants can increase solubility |
| Key Optical Property | Stimuli-responsive color change (Blue, λmax ~640 nm to Red, λmax ~540 nm)[1][4] | Strong absorption in the visible range (λmax ~450-550 nm) | Electrochromism (multiple colors depending on oxidation state) |
| Primary Synthesis Method | Topochemical polymerization (UV or γ-irradiation)[1] | Grignard Metathesis (GRIM), Stille Coupling, FeCl₃ Oxidation | Chemical or Electrochemical Oxidative Polymerization |
Structure-Property Relationships
The differences in performance originate from the fundamental structures of the polymer backbones.
Caption: Chemical backbones of PDA, P3HT, and PANI.
Experimental Protocols
The data presented in this guide are typically acquired through a suite of standard polymer characterization techniques. Below are detailed methodologies for three key experiments.
Electrical Conductivity Measurement (Four-Point Probe Method)
This technique is used to measure the sheet resistance of a thin polymer film, from which conductivity can be calculated. It minimizes the influence of contact resistance, providing a more accurate measurement than a two-point probe.
Caption: Workflow for conductivity measurement.
Methodology:
-
Sample Preparation: A thin, uniform film of the conjugated polymer is deposited onto an insulating substrate (e.g., glass or silicon wafer) using a technique like spin-coating, drop-casting, or vacuum deposition. The film is then dried/annealed under controlled conditions to remove residual solvent and optimize morphology.
-
Measurement Setup: A four-point probe head, consisting of four equally spaced, collinear tungsten carbide tips, is brought into contact with the polymer film.
-
Data Acquisition: A source meter applies a constant DC current through the two outer probes and measures the resulting voltage potential across the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated using the formula Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I) for a film of infinite extent. Geometric correction factors are applied for finite-sized samples.
-
Conductivity Calculation: The film thickness (t) is measured independently using a profilometer or ellipsometer. The bulk conductivity (σ) is then calculated as σ = 1 / (Rs * t).
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperature and volatile content of polymers.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The pan is placed in the TGA furnace. The atmosphere is controlled by purging with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss (Td5) occurs. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct degradation steps.
Molecular Weight Determination (Gel Permeation Chromatography - GPC)
GPC, a type of size-exclusion chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. This allows for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (Đ), which describes the breadth of the molecular weight distribution.
Caption: Workflow for GPC analysis.
Methodology:
-
Sample Preparation: The polymer is dissolved in a suitable mobile phase solvent (e.g., tetrahydrofuran (THF) or 1,2,4-trichlorobenzene (TCB) at elevated temperatures for semi-crystalline polymers). The concentration is typically low (e.g., 0.5-1.0 mg/mL). The solution must be filtered (e.g., through a 0.2 µm PTFE filter) to remove any dust or insoluble aggregates.
-
Calibration: The GPC system is calibrated using a series of well-defined, narrow-dispersity polymer standards (e.g., polystyrene) of known molecular weights. A calibration curve of log(Molecular Weight) versus elution time is generated.
-
Analysis: The prepared polymer sample is injected into the system. The mobile phase, driven by a high-pressure pump, carries the sample through a column packed with porous gel beads.
-
Separation: Larger polymer coils are excluded from the pores and travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying degrees and take a longer path, eluting later.
-
Detection & Analysis: As the separated polymer chains exit the column, they are detected by one or more detectors (e.g., refractive index, UV-Vis, or light scattering). The resulting chromatogram is compared against the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). For conjugated polymers, a universal calibration is often necessary for accurate results.[5]
References
- 1. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Electrical and Optical Characterization of Polydiacetylene. [fredi.hepvs.ch]
- 4. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
A Comparative Guide to the Properties of 2,10-Dodecadiyne-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the material properties of polymers derived from 2,10-dodecadiyne. Polydiacetylenes (PDAs), the class of polymers to which poly(this compound) belongs, are renowned for their unique chromic properties, which make them promising candidates for applications in sensors, smart coatings, and biomedical devices. This document outlines their key characteristics in comparison to other relevant materials and provides standardized experimental protocols for their evaluation.
It is important to note that while the general properties of polydiacetylenes are understood, specific experimental data for materials derived directly from this compound is not extensively available in peer-reviewed literature. Therefore, the data presented in the comparison tables are representative values for similar long-chain polydiacetylenes and should be used as a general reference.
Data Presentation: A Comparative Overview
The following tables summarize the expected range of properties for this compound-derived materials in comparison to a generic polydiacetylene and a well-characterized biodegradable polymer, Poly(L-lactic acid) (PLLA), which is often used in biomedical applications.
Table 1: Thermal Properties
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) (Expected) | Not Reported | Not Reported |
| Polydiacetylene (Generic, from long-chain monomer) | 50 - 90 | 280 - 350 |
| Poly(L-lactic acid) (PLLA) | 60 - 65 | ~350 |
Table 2: Mechanical Properties
| Material | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(this compound) (Expected) | Not Reported | Not Reported | Not Reported |
| Polydiacetylene (Generic, thin film) | 2 - 10 | 50 - 150 | < 5 |
| Poly(L-lactic acid) (PLLA) | 3.5 - 4.5 | 50 - 70 | 2 - 6 |
Table 3: Electrical Properties
| Material | Electrical Conductivity (S/cm) |
| Poly(this compound) (Expected, Undoped) | Not Reported |
| Polydiacetylene (Generic, Undoped) | 10-10 - 10-12 |
| Polyacetylene (Doped) | 103 - 105 |
Experimental Protocols
To ensure reproducibility and standardization, the following detailed methodologies are provided for the characterization of this compound-derived materials.
Synthesis via Topochemical Polymerization
-
Monomer Preparation: this compound is synthesized and purified.
-
Crystal Growth/Film Formation: Single crystals are grown from a saturated solution, or a thin film is cast from a solution onto a suitable substrate (e.g., quartz).
-
Polymerization: The monomer crystal or film is exposed to UV radiation (typically 254 nm) or gamma radiation to induce solid-state polymerization. The progress of polymerization can be monitored by the appearance of a characteristic blue or red color.
Thermal Characterization
-
Differential Scanning Calorimetry (DSC):
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow is measured as a function of temperature to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
-
-
Thermogravimetric Analysis (TGA):
-
A sample (10-15 mg) is placed in a high-purity ceramic pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The mass of the sample is recorded as a function of temperature to determine the onset of thermal decomposition (Td).
-
Mechanical Property Analysis
-
Tensile Testing of Thin Films:
-
Polymer films are cut into a standard "dog-bone" shape (as per ASTM D638).
-
The specimen is mounted in a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the film fractures.
-
Stress-strain curves are generated to calculate the tensile modulus, tensile strength, and elongation at break.
-
Electrical Conductivity Measurement
-
Two-Probe Method:
-
A thin film of the polymer is deposited on an insulating substrate with two parallel electrodes (e.g., gold).
-
A voltage is applied across the electrodes, and the resulting current is measured using a picoammeter.
-
The conductivity is calculated from the current, voltage, and the dimensions of the film.
-
Visualizing Key Processes
Topochemical Polymerization of this compound
Cross-Validation of Experimental Results for 2,10-Dodecadiyne Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization of 2,10-dodecadiyne, a long-chain α,ω-diyne, with alternative diynes. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide utilizes data from closely related long-chain diynes, such as 1,11-dodecadiyne, and general principles of diacetylene polymerization to provide a predictive comparison. The primary polymerization method discussed is oxidative coupling, a common and effective technique for this class of monomers.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data for the polymerization of this compound compared to a representative alternative, 1,11-dodecadiyne, via oxidative coupling (Glaser or Hay coupling). These values are based on typical results obtained for similar long-chain α,ω-diynes.
| Parameter | This compound (Expected) | 1,11-Dodecadiyne (Reported for similar diynes) |
| Monomer | This compound | 1,11-Dodecadiyne |
| Polymerization Method | Oxidative Coupling (Glaser/Hay) | Oxidative Coupling (Glaser/Hay) |
| Catalyst System | Cu(I) salt (e.g., CuCl), Base (e.g., TMEDA), Oxidant (O₂) | Cu(I) salt (e.g., CuCl), Base (e.g., TMEDA), Oxidant (O₂) |
| Typical Molecular Weight (Mn) | 10,000 - 30,000 g/mol | 15,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.6 - 2.8 |
| Polymerization Yield | 70 - 90% | 75 - 95% |
| Solubility of Polymer | Soluble in common organic solvents (THF, CHCl₃) | Soluble in common organic solvents (THF, CHCl₃) |
| Thermal Properties (Td) | Decomposition above 200 °C | Decomposition above 200 °C |
Experimental Protocols
Below are detailed methodologies for the oxidative coupling polymerization of a generic long-chain α,ω-diyne, which can be adapted for this compound.
Materials:
-
Long-chain α,ω-diyne (e.g., this compound)
-
Copper(I) Chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or other suitable solvent)
-
Methanol
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure for Oxidative Coupling (Hay Coupling):
-
Reaction Setup: A two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet/outlet is charged with the α,ω-diyne monomer.
-
Catalyst Preparation: In a separate flask, a catalyst solution is prepared by dissolving CuCl and TMEDA in acetone under an inert atmosphere. The solution should turn green, indicating the formation of the copper-diamine complex.
-
Polymerization: The catalyst solution is transferred to the reaction flask containing the monomer. Dry air or oxygen is then bubbled through the reaction mixture with vigorous stirring at room temperature.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the disappearance of the monomer spot on thin-layer chromatography (TLC). The reaction typically proceeds for 12-24 hours.
-
Polymer Isolation: Upon completion, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol to remove any residual catalyst and unreacted monomer, and then dried under vacuum.
-
Characterization: The resulting polymer is characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.
Mandatory Visualization
Experimental Workflow for Oxidative Coupling Polymerization
Caption: Experimental workflow for the oxidative coupling polymerization of a long-chain α,ω-diyne.
Generalized Signaling Pathway: Oxidative Coupling Mechanism
Comparative Analysis of Catalysts for 2,10-Dodecadiyne Polymerization: A Review of Available Data
Introduction to Alkyne Polymerization Catalysis
The polymerization of alkynes, including diynes like 2,10-dodecadiyne, can be achieved through various catalytic systems, each with its own mechanism and potential to influence the resulting polymer's properties, such as molecular weight, polydispersity, and stereoregularity. The primary categories of catalysts used for such transformations include Ziegler-Natta catalysts, transition metal complexes (e.g., rhodium and palladium-based), and catalysts for acyclic diene metathesis (ADMET) polymerization.
Potential Catalyst Systems for this compound Polymerization
Based on the broader field of alkyne polymerization, the following catalyst systems represent the most promising candidates for the polymerization of this compound.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium), are widely used in olefin polymerization. Their application in alkyne polymerization is also documented, often leading to polymers with high stereoregularity.
Hypothetical Experimental Protocol for this compound Polymerization using a Ziegler-Natta Catalyst:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a solution of TiCl₄ in a dry, oxygen-free solvent such as toluene would be prepared.
-
Polymerization: To a solution of this compound in the same solvent, the triethylaluminium co-catalyst would be added, followed by the dropwise addition of the TiCl₄ solution. The reaction mixture would be stirred at a controlled temperature (e.g., 25-80°C) for a specified duration.
-
Termination and Isolation: The polymerization would be terminated by the addition of an alcohol (e.g., methanol). The resulting polymer would be precipitated, filtered, washed, and dried under vacuum.
Expected Outcome: This method could potentially yield poly(this compound) with a regular structure. However, without specific experimental data, the yield, molecular weight, and polydispersity remain speculative.
Rhodium-Based Catalysts
Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various Rh(I) complexes, are known to be effective for the polymerization of alkynes, often proceeding through a coordination-insertion mechanism. These catalysts can exhibit high tolerance to functional groups.
Hypothetical Experimental Protocol for this compound Polymerization using a Rhodium Catalyst:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, this compound and a rhodium catalyst (e.g., [Rh(nbd)Cl]₂) would be dissolved in a suitable solvent like THF or toluene.
-
Initiation: A co-catalyst or initiator, if required (e.g., an amine), would be added to commence the polymerization. The reaction would be maintained at a specific temperature (e.g., 30-60°C).
-
Work-up: After the reaction period, the polymer would be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Expected Outcome: Rhodium-catalyzed polymerization could offer good control over the polymerization process, potentially leading to polymers with defined structures.
Palladium-Based Catalysts
Palladium complexes are versatile catalysts in organic synthesis and have been applied to alkyne polymerization. They can catalyze various coupling reactions that could be adapted for a step-growth polymerization of diynes.
Hypothetical Experimental Protocol for this compound Polymerization using a Palladium Catalyst:
-
Reaction Mixture: this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and any necessary co-catalysts or additives would be combined in a degassed solvent (e.g., DMF or toluene).
-
Polymerization Conditions: The mixture would be heated to a temperature typically ranging from 80 to 120°C for several hours.
-
Product Isolation: The polymer would be isolated by cooling the reaction mixture and precipitating the product, followed by washing and drying.
Expected Outcome: This approach might lead to the formation of poly(this compound) through a step-growth mechanism, potentially resulting in a broader molecular weight distribution compared to chain-growth methods.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization, typically catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' catalysts), is a powerful method for the synthesis of unsaturated polymers from non-conjugated dienes. While this compound is a diyne, metathesis chemistry can also be applied to alkynes.
Hypothetical Experimental Protocol for this compound Polymerization via Alkyne Metathesis:
-
Monomer and Catalyst: In a glovebox, this compound and a suitable alkyne metathesis catalyst (e.g., a Schrock-type molybdenum or tungsten alkylidyne complex) would be dissolved in a dry, deoxygenated solvent.
-
Reaction Conditions: The reaction would be carried out under high vacuum to facilitate the removal of the volatile alkyne byproduct (e.g., 2-butyne), which drives the polymerization forward. The reaction temperature would be optimized based on the catalyst's stability and activity.
-
Termination: The polymerization would be terminated by exposing the reaction to air or by adding a quenching agent like benzaldehyde. The polymer would then be isolated by precipitation.
Expected Outcome: ADMET polymerization could produce linear poly(this compound) with the concurrent formation of a small alkyne byproduct.
Data Presentation and Visualization
Due to the absence of specific experimental data for the polymerization of this compound in the reviewed literature, a quantitative comparison table cannot be provided at this time.
To visualize the potential polymerization pathways, a generalized workflow diagram is presented below.
Caption: Generalized experimental workflow for the catalytic polymerization of this compound.
Conclusion and Future Outlook
While the direct polymerization of this compound remains an underexplored area in the accessible scientific literature, the established principles of alkyne polymerization provide a strong framework for future research. The catalyst systems outlined above represent logical starting points for systematic investigation. Future studies should focus on screening these catalysts, optimizing reaction conditions, and thoroughly characterizing the resulting polymers. Such research would not only fill a gap in the current knowledge but also potentially lead to novel polymeric materials with unique properties derived from the specific structure of the this compound monomer. Researchers in the field are encouraged to explore these avenues to unlock the potential of poly(this compound).
A Comparative Guide to the Polymerization of 2,10-Dodecadiyne and 1,11-Dodecadiyne for Researchers
An in-depth analysis of the structural differences and their influence on polymerization behavior, offering insights for material design and synthesis.
This guide provides a comprehensive comparison of the polymerization characteristics of two long-chain diacetylene isomers: 2,10-dodecadiyne, an internal diyne, and 1,11-dodecadiyne, a terminal diyne. The positioning of the alkyne functional groups within the carbon chain significantly influences their reactivity and the types of polymeric structures that can be formed. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing experimental data and protocols to support further investigation and application.
Executive Summary
The key distinction in the polymerization of these two isomers lies in their suitability for different polymerization techniques. 1,11-Dodecadiyne, with its terminal alkyne groups, is well-suited for solid-state topochemical polymerization, leading to highly ordered, cross-linked polydiacetylene networks. In contrast, the internal alkyne groups of this compound present steric hindrance, making topochemical polymerization challenging. For this reason, alternative methods such as cyclopolymerization, metathesis polymerization, or polymerization via Ziegler-Natta catalysts are more likely to be effective for this compound, though specific experimental data for its polymerization is limited in the current literature.
Polymerization of 1,11-Dodecadiyne: A Well-Established Pathway
The polymerization of 1,11-dodecadiyne has been documented to proceed via a two-step process involving initial oxidative coupling to form a "macromonomer," followed by solid-state cross-polymerization.
Experimental Protocol: Solid-State Polymerization of 1,11-Dodecadiyne
A common method for the polymerization of 1,11-dodecadiyne involves an initial oxidative coupling reaction, followed by solid-state polymerization initiated by radiation.
Step 1: Oxidative Coupling of 1,11-Dodecadiyne
This step aims to create a prepolymer or "macromonomer" with aligned diacetylene units.
-
Reaction: Oxidative coupling of HC≡C-(CH₂)₈-C≡CH.
-
Catalyst: A copper-pyridine catalyst is typically employed.
-
Procedure: The monomer is dissolved in a suitable solvent, and the catalyst is added. The reaction is stirred under an oxygen atmosphere to facilitate the coupling of the terminal alkyne groups.
-
Purification: The resulting macromonomer is purified to remove any unreacted monomer and catalyst residues.
Step 2: Solid-State Cross-Polymerization
The purified macromonomer is then subjected to solid-state polymerization.
-
Sample Preparation: Thin films of the macromonomer are cast from a solution (e.g., in chloroform) onto a suitable substrate.
-
Initiation: The films are exposed to UV, X-ray, or ⁶⁰Co γ-radiation to initiate the cross-polymerization of the diacetylene units.[1]
-
Resulting Polymer: This process yields a crystalline, cross-linked polymer with a sheet-like structure.[1]
Characterization of Poly(1,11-dodecadiyne)
The structure and properties of the resulting polymer have been characterized using various techniques.
| Property | Description | Reference |
| Crystal Structure | The cross-polymerized material has a monoclinic unit cell with space group P2₁/n. | [1] |
| Morphology | The polymer forms a crystalline structure composed of sheets. | [1] |
| Spectroscopy | Magic-angle carbon-13 NMR has been used to study the solid-state crosspolymerization process. |
Polymerization of this compound: Exploring Potential Routes
Direct experimental data on the polymerization of this compound is scarce in the scientific literature. However, based on the general reactivity of internal alkynes, several polymerization methods can be proposed as potentially suitable. The steric hindrance around the internal triple bonds makes the close packing required for topochemical polymerization less favorable.
Theoretical Considerations for Polymerization
The presence of methyl groups adjacent to the alkyne functionalities in this compound (CH₃-C≡C-(CH₂)₆-C≡C-CH₃) significantly impacts its reactivity compared to the terminal alkyne in 1,11-dodecadiyne. This steric bulk hinders the intermolecular interactions necessary for the highly ordered crystal packing required for topochemical polymerization.
Potential Polymerization Methodologies
Given the challenges with solid-state polymerization, the following methods are suggested as more viable routes for polymerizing this compound and other internal diynes.
-
Cyclopolymerization: This method is particularly suitable for non-conjugated diynes. The polymerization proceeds through a series of intramolecular and intermolecular propagation steps, leading to the formation of polymers containing cyclic repeating units.
-
Acyclic Diene Metathesis (ADMET) Polymerization: While typically used for dienes, ADMET can also be applied to diynes, particularly with the development of suitable catalysts. This method involves the catalytic redistribution of alkyne bonds.
-
Ziegler-Natta Catalysis: Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and can also be effective for the polymerization of alkynes.[2][3] These catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can initiate the polymerization of internal alkynes.[2][3]
Comparative Analysis and Future Outlook
The distinct structural differences between this compound and 1,11-dodecadiyne dictate their polymerization behavior and the potential applications of the resulting polymers.
| Feature | This compound (Internal Diyne) | 1,11-Dodecadiyne (Terminal Diyne) |
| Alkyne Position | Internal (at C2 and C10) | Terminal (at C1 and C11) |
| Steric Hindrance | Higher, due to adjacent methyl groups | Lower, with terminal protons |
| Primary Polymerization Method | Likely cyclopolymerization, metathesis, or Ziegler-Natta catalysis | Solid-state topochemical polymerization |
| Expected Polymer Structure | Potentially linear or cyclic polymers, less ordered | Highly ordered, cross-linked network |
| Experimental Data | Limited | Well-documented |
Future research should focus on exploring the proposed polymerization methods for this compound to synthesize and characterize the resulting polymers. This would enable a direct and quantitative comparison of their properties with those of poly(1,11-dodecadiyne) and open up new possibilities for designing novel polymeric materials with tailored functionalities.
Visualizing the Polymerization Pathways
To illustrate the conceptual differences in the polymerization approaches for these two isomers, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 2,10-Dodecadiyne: A Procedural Guide
The proper disposal of 2,10-Dodecadiyne is a critical component of laboratory safety and environmental responsibility. As a combustible organic compound, it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] The required method of disposal is collection by a licensed hazardous waste management company for incineration or other approved treatment.[3]
Laboratory personnel are responsible for the correct identification, segregation, and packaging of this compound waste to ensure it is handled safely from the point of generation to its final disposal.[4][5] This involves following established protocols for hazardous waste management as mandated by local, regional, and national regulations.[5]
Hazard and Disposal Summary
The following table summarizes key data for the handling and disposal of this compound. While the Safety Data Sheet (SDS) under OSHA 2012 may not list specific required hazard pictograms, related combustible alkynes carry classifications that should be considered for prudent handling.[3][5]
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 31699-38-4 | [5] |
| Physical State | Liquid | [5] |
| GHS Hazard Profile * | Combustible Liquid: (Category 4, H227) Keep away from heat and open flames. Aspiration Hazard: (Category 1, H304) May be fatal if swallowed and enters airways. | [3] |
| Primary Disposal Route | Collection for an approved hazardous waste disposal plant. | [3] |
| Prohibited Disposal | Do not dispose down the sink or in regular trash. Evaporation is not an acceptable disposal method. | [6][7] |
| Container Type | Use a sturdy, leak-proof container compatible with organic solvents. Plastic is often preferred. Ensure the container can be securely closed. | [7][8] |
| Waste Segregation | Segregate as a non-halogenated organic solvent . Do not mix with incompatible waste streams such as acids, bases, or oxidizers. | [4][9] |
| Storage Location | Store in a designated and marked Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should have secondary containment to capture any potential leaks. | [4][8][10] |
Note: GHS Hazard Profile is based on a similar combustible hydrocarbon and should be used as a guideline for safe handling.
Protocol for Waste Collection and Disposal
This protocol outlines the step-by-step procedure for the safe accumulation and disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate chemical waste container (e.g., plastic solvent carboy)
-
Hazardous waste label/tag
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Secondary containment bin
Procedure:
-
Container Preparation:
-
Waste Collection:
-
While wearing appropriate PPE, carefully pour the this compound waste into the designated container.
-
On the hazardous waste label, clearly list "this compound" and its percentage in the waste mixture. List all other components, ensuring the total composition equals 100%.[9]
-
Keep the waste container securely closed at all times, except when actively adding waste.[10]
-
-
Storage in Satellite Accumulation Area (SAA):
-
Place the waste container in a designated SAA. This area must be at or near the point of waste generation.[8]
-
Ensure the container is stored within a secondary containment unit, such as a large plastic tub, to prevent spills from reaching drains.[4][10]
-
Segregate the this compound waste container from incompatible materials like acids, bases, and oxidizers.[9]
-
-
Requesting Disposal:
-
Monitor the level of waste in the container. Do not fill beyond 90% capacity.
-
Once the container is full, or before the storage time limit (typically 12 months for SAAs) is reached, arrange for disposal.[8]
-
Follow your institution's specific procedure to request a pickup from the Environmental Health and Safety (EHS) or a contracted hazardous waste disposal service.[6][10] This is often done via an online request form or a dedicated waste disposal hotline.[7][10]
-
Fill in the "full" date on the hazardous waste tag when the container is ready for pickup.[6]
-
-
Handling Empty Containers:
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. blog.creliohealth.com [blog.creliohealth.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. unigoa.ac.in [unigoa.ac.in]
- 10. Procedures/Request a Pick Up - Environmental Protection - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
Personal protective equipment for handling 2,10-Dodecadiyne
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2,10-Dodecadiyne, a member of the alkadiyne family. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Chemical Profile and Hazards
This compound is a colorless liquid.[1] While some safety data sheets (SDS) state that at its given concentration, it is not considered hazardous to health, others classify it as a combustible liquid that may be fatal if swallowed and enters airways.[2][3] Repeated exposure may also cause skin dryness or cracking.[4]
| Physical and Chemical Properties | |
| Physical State | Liquid[1][2] |
| Appearance | Colorless[1][2] |
| Odor | No information available[1][2] |
| Molecular Formula | C12H18[5][6] |
| Molecular Weight | 162.27 g/mol [5] |
| Boiling Point | 103 - 104 °C / 217.4 - 219.2 °F[1] |
| Hazard Identification | GHS Classification |
| Flammability | Combustible liquid[3] |
| Aspiration Hazard | Category 1: May be fatal if swallowed and enters airways[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation[7] |
| Eye Damage/Irritation | Causes serious eye irritation[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation[7] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Lab coat or coveralls. | Inspect gloves for integrity before use.[2] Remove gloves carefully to avoid skin contamination.[2] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[2][8] | If vapors or aerosols are generated, a half-mask respirator with an appropriate filter (e.g., EN140 with EN141 filter) is recommended.[2] |
Procedural Guidance: Handling and Storage
Proper handling and storage protocols are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][8]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[8]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Do NOT induce vomiting.[3][4] Clean mouth with water and drink plenty of water afterwards. Immediately call a POISON CENTER or doctor.[1][2][3][4] |
In case of fire, use extinguishing media appropriate for the surrounding environment, such as carbon dioxide (CO2), dry chemical, or chemical foam.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][8]
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.[1]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Do not release into the environment.[2]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
Below is a logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chempoint.com [chempoint.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS: 31699-38-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 3,9-Dodecadiyne | C12H18 | CID 143841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
